ML786 dihydrochloride
説明
特性
IUPAC Name |
3-(2-aminopropan-2-yl)-N-[(2R)-7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29F3N4O3.2ClH/c1-28(2,33)19-11-18(12-20(15-19)29(30,31)32)27(38)35-21-5-3-16-4-6-22(14-17(16)13-21)39-24-9-10-34-26-23(24)7-8-25(37)36-26;;/h4,6,9-12,14-15,21H,3,5,7-8,13,33H2,1-2H3,(H,35,38)(H,34,36,37);2*1H/t21-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMWHXHMDZCGEX-GHVWMZMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC(=C1)C(=O)NC2CCC3=C(C2)C=C(C=C3)OC4=C5CCC(=O)NC5=NC=C4)C(F)(F)F)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC(=CC(=C1)C(=O)N[C@@H]2CCC3=C(C2)C=C(C=C3)OC4=C5CCC(=O)NC5=NC=C4)C(F)(F)F)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31Cl2F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ML786 Dihydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML786 dihydrochloride is a potent, orally bioavailable small molecule inhibitor of Raf kinases, a critical component of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various human cancers, most notably in melanoma, where activating mutations in the B-Raf proto-oncogene are prevalent. ML786 exhibits robust inhibitory activity against wild-type B-Raf, the oncogenic B-RafV600E mutant, and C-Raf. Its mechanism of action centers on the suppression of the downstream signaling cascade, leading to the inhibition of cellular proliferation and tumor growth. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular targets, signaling pathways, and a summary of key experimental data and protocols.
Core Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway
The primary mechanism of action of this compound is the potent and direct inhibition of Raf serine/threonine kinases. The MAPK/ERK pathway is a crucial intracellular signaling cascade that transduces extracellular signals to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and angiogenesis.
In many cancers, particularly melanoma, a specific point mutation (V600E) in the B-Raf gene leads to constitutive activation of the B-Raf protein, resulting in uncontrolled downstream signaling and cell proliferation.[1] ML786 targets this and other Raf isoforms, effectively blocking the phosphorylation of MEK1/2, the immediate downstream substrate of Raf. This, in turn, prevents the phosphorylation and activation of ERK1/2, the final kinase in this cascade. The inhibition of ERK1/2 phosphorylation is a key biomarker of ML786 activity.
Signaling Pathway Diagram
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Quantitative Data: Potency and Selectivity
This compound has been characterized by its potent inhibitory activity against key kinases in the MAPK pathway and a range of other off-target kinases. The following tables summarize the available quantitative data.
Table 1: In Vitro Kinase Inhibitory Potency of ML786
| Target Kinase | IC50 (nM) |
| B-RafV600E | 2.1 |
| C-Raf | 2.5 |
| Wild-type B-Raf | 4.2 |
Data from biochemical assays.[1][2][3]
Table 2: Off-Target Kinase Inhibition Profile of ML786
| Off-Target Kinase | IC50 (nM) |
| Abl-1 | <0.5 |
| RET | 0.8 |
| KDR (VEGFR2) | 6.2 |
| DDR2 | 7.0 |
| EPHA2 | 11 |
Data from biochemical assays.[1][2]
Table 3: Cellular Activity of ML786
| Cell Line | Assay | IC50 (nM) |
| A375 | pERK Inhibition | 60 |
A375 is a human melanoma cell line with the B-RafV600E mutation.[1]
Experimental Protocols
The following sections outline the general methodologies used to characterize the mechanism of action of this compound.
Biochemical Kinase Assays
These assays are performed to determine the direct inhibitory activity of ML786 on purified kinase enzymes.
Objective: To quantify the IC50 values of ML786 against target kinases.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human kinase enzymes (e.g., B-RafV600E, C-Raf) and a suitable substrate (e.g., a peptide containing a phosphorylation site) are prepared in a kinase reaction buffer.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP are incubated in the presence of varying concentrations of ML786.
-
Detection: The extent of substrate phosphorylation is measured. This is often done using methods such as:
-
Radiometric assays: Using 32P- or 33P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
-
Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.
-
-
Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the ML786 concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cellular Assays for MAPK Pathway Inhibition
These assays assess the ability of ML786 to inhibit the MAPK pathway within a cellular context.
Objective: To measure the inhibition of ERK phosphorylation in cells treated with ML786.
General Protocol:
-
Cell Culture: A suitable cell line, such as the A375 human melanoma cell line which harbors the B-RafV600E mutation, is cultured under standard conditions.[1]
-
Compound Treatment: Cells are treated with various concentrations of this compound for a specified period.
-
Cell Lysis: After treatment, the cells are lysed to extract cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.
-
Western Blotting:
-
Proteins from the cell lysates are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with primary antibodies that specifically detect phosphorylated ERK (pERK) and total ERK.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection.
-
The protein bands are visualized using a chemiluminescent substrate.
-
-
Data Analysis: The intensity of the pERK band is normalized to the total ERK band for each treatment condition. The percentage of pERK inhibition is then calculated relative to a vehicle-treated control, and the IC50 value is determined.
Experimental Workflow Diagram
Caption: General experimental workflows for biochemical and cellular characterization of ML786.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of ML786 in a living organism.
Objective: To assess the ability of orally administered ML786 to inhibit tumor growth in a mouse model of human melanoma.
General Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.[1]
-
Tumor Implantation: A suspension of human melanoma cells (e.g., A375) is injected subcutaneously into the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally to the treatment group at a specified dose and schedule (e.g., 75 mg/kg or 100 mg/kg).[4] The control group receives a vehicle.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised to measure the levels of pERK to confirm target engagement in vivo.
-
Data Analysis: Tumor growth curves are plotted for each group, and the statistical significance of the anti-tumor effect of ML786 is determined.
Conclusion
This compound is a potent inhibitor of Raf kinases with demonstrated efficacy in preclinical models of melanoma. Its mechanism of action is well-defined, centering on the inhibition of the MAPK/ERK signaling pathway. The quantitative data on its potency and selectivity, combined with the established experimental protocols for its characterization, provide a solid foundation for its further investigation and development as a potential therapeutic agent for cancers driven by aberrant Raf signaling.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
ML786 Dihydrochloride: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML786 dihydrochloride is a potent, orally bioavailable small molecule inhibitor of Raf kinases, critical components of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various human cancers, with activating mutations in the B-Raf isoform being particularly prevalent in melanoma. ML786 demonstrates significant inhibitory activity against wild-type and mutant forms of B-Raf, as well as C-Raf. Furthermore, it exhibits a broader kinase inhibitory profile, including activity against Abl-1, DDR2, EPHA2, KDR, and RET. Preclinical studies have demonstrated the ability of ML786 to inhibit ERK phosphorylation and suppress tumor growth in xenograft models of human melanoma. This document provides a comprehensive technical overview of this compound, including its mechanism of action, physicochemical properties, synthesis, and preclinical data, to support further research and development efforts.
Introduction
The Ras-Raf-MEK-ERK (MAPK) signaling cascade is a pivotal pathway that regulates cellular processes such as proliferation, differentiation, survival, and angiogenesis. Genetic alterations that lead to constitutive activation of this pathway are a hallmark of many cancers. The B-Raf V600E mutation, in particular, is a key oncogenic driver in a significant proportion of melanomas, as well as in papillary thyroid, ovarian, and colorectal cancers[1]. This has made B-Raf a prime target for therapeutic intervention. This compound has emerged as a potent inhibitor of Raf kinases, demonstrating promise in preclinical cancer models. This whitepaper serves as a technical guide, consolidating the available data on this compound to facilitate its evaluation and application in oncology research and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1237536-18-3 | [2][3] |
| Molecular Formula | C₂₉H₂₉F₃N₄O₃·2HCl | [2][3] |
| Molecular Weight | 611.48 g/mol | [3][4] |
| Purity | ≥98% (HPLC) | [5][6] |
| Solubility | Soluble to 100 mM in DMSO and water. | [5] |
| Storage | Store lyophilized at -20°C, desiccated. In solution, store at -20°C and use within 3 months. | [2][3] |
Mechanism of Action
ML786 is a potent inhibitor of Raf kinases, targeting multiple isoforms including wild-type B-Raf, the oncogenic B-Raf V600E mutant, and C-Raf[1][2]. Its primary mechanism of action involves the direct inhibition of the kinase activity of Raf, which in turn blocks the phosphorylation and activation of its downstream substrate, MEK. This leads to the suppression of the entire MAPK/ERK signaling cascade, resulting in the inhibition of ERK phosphorylation (pERK)[7][8]. The inhibition of this pathway ultimately leads to decreased cell proliferation and tumor growth in cancers with a constitutively activated B-Raf[1][7].
Beyond its activity on Raf kinases, ML786 also demonstrates inhibitory effects on a panel of other kinases, as detailed in the Kinase Inhibitory Profile section. This broader activity spectrum may contribute to its overall anti-tumor efficacy.
Signaling Pathway
The following diagram illustrates the role of ML786 in the MAPK/ERK signaling pathway.
Kinase Inhibitory Profile
This compound has been profiled against a panel of kinases, demonstrating potent inhibition of Raf isoforms and other cancer-relevant kinases. The half-maximal inhibitory concentrations (IC₅₀) are summarized in Table 2.
Table 2: In Vitro Kinase Inhibitory Activity of ML786
| Kinase Target | IC₅₀ (nM) | Reference |
| B-Raf V600E | 2.1 | [2][4][7] |
| C-Raf | 2.5 | [2][4][7] |
| B-Raf (wild-type) | 4.2 | [2][4][7] |
| Abl-1 | <0.5 | [4] |
| RET | 0.8 | [4] |
| KDR (VEGFR2) | 6.2 | [4] |
| DDR2 | 7.0 | [4] |
| EPHA2 | 11 | [4] |
Synthesis
A detailed, step-by-step synthesis protocol for this compound is described in the primary literature by Gould et al. While the full synthetic route is extensive, a generalized workflow is presented below. The synthesis is based on the design and optimization of tetrahydronaphthalene Raf inhibitors.
Preclinical Pharmacology
In Vitro Cellular Activity
ML786 has been shown to inhibit the proliferation of cancer cell lines harboring the B-Raf V600E mutation. The primary mechanism of its anti-proliferative effect is the inhibition of the MAPK pathway, as evidenced by a reduction in phosphorylated ERK levels in treated cells.
Experimental Protocol: Cellular Proliferation Assay (General)
-
Cell Culture: Human melanoma cell lines with known B-Raf mutation status (e.g., A375, which is B-Raf V600E positive) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Plating: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted to the desired concentrations in culture medium. The cells are treated with a range of ML786 concentrations.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or resazurin reduction assay. The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and the IC₅₀ value is calculated by fitting the data to a dose-response curve.
In Vivo Efficacy
The anti-tumor activity of ML786 has been evaluated in vivo using a human melanoma xenograft model.
Experimental Protocol: A375M Melanoma Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used for the study.
-
Tumor Implantation: A375M human melanoma cells are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Treatment: Once the tumors reach a predetermined average size, the mice are randomized into treatment and control groups. This compound is administered orally at a dose of 75 mg/kg, once daily for 21 days. The control group receives the vehicle.
-
Efficacy Assessment: Tumor growth is monitored throughout the treatment period. Body weight and general health of the animals are also recorded to assess toxicity. At the end of the study, the tumors are excised and weighed.
-
Pharmacodynamic Studies: In separate studies, tumor-bearing mice are treated with a single oral dose of ML786 (e.g., 75 or 100 mg/kg), and tumors are harvested at various time points to assess the inhibition of pERK by methods such as Western blotting or immunohistochemistry.
Results: In vivo studies have shown that ML786 strongly inhibits the Raf pathway following oral administration[1][9]. Treatment with ML786 has been demonstrated to attenuate tumor growth in melanoma cell xenografts expressing the B-Raf V600E mutation[7][8]. At a dose of 75 mg/kg, no indications of toxicity or weight loss were observed in the treated mice.
Pharmacokinetics
The pharmacokinetic properties of ML786 have been evaluated in rodents, demonstrating good oral bioavailability. A summary of the key pharmacokinetic parameters in rats is provided in Table 3.
Table 3: Pharmacokinetic Parameters of ML786 in Rats
| Parameter | Route | Dose (mg/kg) | Value | Reference |
| Oral Bioavailability (F) | p.o. | 10 | 85% | |
| AUC₁₋₂₄h | p.o. | 10 | 35.9 µM·h | |
| Plasma Clearance (CL) | i.v. | 1 | 0.44 L/h/kg | |
| Volume of Distribution (Vss) | i.v. | 1 | 3.93 L/kg |
Safety and Toxicology
Preclinical safety and toxicology data for this compound are limited in the public domain. In vivo efficacy studies in mice at a dose of 75 mg/kg administered orally showed no signs of toxicity or weight loss. Comprehensive toxicology studies, including dose-range finding, repeat-dose toxicity, and safety pharmacology studies, would be required to fully characterize the safety profile of ML786 for further clinical development.
Conclusion
This compound is a potent and orally bioavailable inhibitor of Raf kinases with a promising preclinical profile for the treatment of B-Raf-mutant cancers, particularly melanoma. Its well-characterized mechanism of action, potent in vitro and in vivo activity, and favorable pharmacokinetic properties make it a valuable tool for cancer research and a potential candidate for further drug development. This technical whitepaper provides a consolidated resource for researchers and drug development professionals interested in the therapeutic potential of ML786.
References
- 1. 网站维护 [jcpu.cpu.edu.cn]
- 2. apexbt.com [apexbt.com]
- 3. Predicting Pharmacokinetics in Rats Using Machine Learning: A Comparative Study Between Empirical, Compartmental, and PBPK‐Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Anti-Melanoma Compounds Are Efficacious in A375 Cell Line Xenograft Melanoma Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 9. Prediction of In Vivo Pharmacokinetic Parameters and Time-Exposure Curves in Rats Using Machine Learning from the Chemical Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of ML786 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML786 dihydrochloride, also known as BGB659, has emerged as a potent and orally bioavailable inhibitor of Raf kinases, a critical node in the MAPK/ERK signaling pathway frequently dysregulated in human cancers. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical characterization of this compound. It is intended to serve as a comprehensive resource, detailing the scientific journey from initial compound design to its evaluation in cancer models. This document includes a summary of its biological activity, detailed experimental protocols for its synthesis and key biological assays, and a visualization of its mechanism of action.
Discovery and Optimization
The discovery of this compound was the result of a structure-based drug design and optimization program aimed at identifying potent and orally bioavailable inhibitors of Raf kinases. The primary publication by Gould et al. in the Journal of Medicinal Chemistry (2011) details the optimization of a series of tetrahydronaphthalene-derived compounds. This effort focused on improving potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of ML786.
Mechanism of Action: Targeting the MAPK/ERK Pathway
ML786 is a potent inhibitor of Raf kinases, including B-Raf, C-Raf, and the oncogenic B-RafV600E mutant. By binding to the ATP-binding site of these kinases, ML786 blocks their catalytic activity. This, in turn, prevents the phosphorylation and activation of downstream MEK kinases, leading to the inhibition of ERK phosphorylation (pERK) and the subsequent suppression of cellular proliferation in cancer cells harboring B-Raf mutations.
ML786 Dihydrochloride: A Technical Overview of its Potent Raf Kinase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML786 dihydrochloride has emerged as a potent and orally bioavailable inhibitor of Raf kinases, key components of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] Dysregulation of this pathway is a hallmark of numerous human cancers, making it a critical target for therapeutic intervention.[3][4][5] This technical guide provides a comprehensive overview of the inhibitory activity of ML786, detailing its biochemical and cellular effects, and its efficacy in preclinical in vivo models. The information is presented to support further research and drug development efforts targeting the MAPK pathway.
Core Inhibitory Activity of this compound
ML786 exhibits potent inhibitory activity against multiple members of the Raf kinase family, including the wild-type and oncogenically mutated forms of B-Raf, as well as C-Raf. Its inhibitory profile has been characterized through rigorous biochemical and cellular assays.
Quantitative Inhibitory Data
The inhibitory potency of ML786 against key kinases is summarized in the tables below. This data highlights the compound's high affinity for Raf kinases and provides insight into its selectivity profile.
Table 1: In Vitro Inhibitory Activity of ML786 against Raf Kinases
| Kinase Target | IC50 (nM) |
| B-RafV600E | 2.1[1][6][7] |
| Wild-type B-Raf | 4.2[1][6][7] |
| C-Raf | 2.5[1][6][7] |
Table 2: Selectivity Profile of ML786 against a Panel of Other Kinases
| Kinase Target | IC50 (nM) |
| Abl-1 | <0.5[1][7] |
| RET | 0.8[1][7] |
| KDR | 6.2[1][7] |
| DDR2 | 7.0[1][7] |
| EPHA2 | 11[1][7] |
Table 3: Cellular and In Vivo Activity of ML786
| Assay Type | Cell Line/Model | Parameter | Value |
| Cellular pERK Inhibition | A375 cells | IC50 | 60 nM[1][7] |
| In Vivo Tumor Growth | A375 M xenografts in nude mice | Dosage | 75 mg/kg, p.o. once daily[1][2][7] |
| Oral Bioavailability | Rat | %F | 85%[1][7] |
| Pharmacokinetics (Rat) | 10 mg/kg, p.o. | AUC1-24h | 35.9 µM·h[1][7] |
| Pharmacokinetics (Rat) | 1 mg/kg, i.v. | Plasma Clearance | 0.44 L/h/kg[7] |
| Pharmacokinetics (Rat) | 1 mg/kg, i.v. | Vss | 3.93 L/kg[7] |
Signaling Pathway Context
ML786 exerts its therapeutic effect by inhibiting the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival.[5][8] In many cancers, mutations in genes such as BRAF (e.g., V600E) lead to constitutive activation of this pathway, driving uncontrolled cell growth.[1][2] ML786's inhibition of B-Raf and C-Raf blocks the phosphorylation of their downstream target MEK, which in turn prevents the phosphorylation and activation of ERK, ultimately leading to a reduction in tumor cell proliferation and survival.
Detailed Experimental Protocols
The following are representative protocols for the key experiments used to characterize the activity of this compound. These are based on standard methodologies in the field.
Biochemical Kinase Assay (Representative Protocol)
This assay quantifies the direct inhibitory effect of ML786 on the enzymatic activity of purified Raf kinases.
Methodology:
-
Reagent Preparation: Recombinant human B-RafV600E, wild-type B-Raf, or C-Raf enzyme is prepared in a suitable kinase buffer. A specific substrate (e.g., inactive MEK1) and ATP are also prepared in the same buffer.
-
Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction: The kinase and ML786 are pre-incubated in a 384-well plate. The kinase reaction is initiated by the addition of the ATP and substrate mixture. The final reaction volume typically contains a low percentage of DMSO.
-
Detection: After a defined incubation period, the reaction is stopped, and the amount of product (phosphorylated substrate) or remaining ATP is quantified. A common method is the ADP-Glo™ kinase assay, which measures ADP production as a universal indicator of kinase activity.
-
Data Analysis: The luminescence signal is measured, and the percent inhibition for each concentration of ML786 is calculated relative to vehicle (DMSO) controls. The IC50 value is then determined by fitting the data to a four-parameter logistic curve.
Cell-Based pERK Inhibition Assay (Representative Protocol)
This assay measures the ability of ML786 to inhibit the MAPK pathway within a cellular context by quantifying the phosphorylation of ERK.
Methodology:
-
Cell Culture: A375 human melanoma cells, which harbor the B-RafV600E mutation, are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 1-3 hours).
-
Cell Lysis: After treatment, the cells are lysed to release their protein contents.
-
pERK Quantification: The levels of phosphorylated ERK (pERK) and total ERK in the cell lysates are quantified using a method such as a sandwich ELISA or Western blotting.
-
Data Analysis: The pERK signal is normalized to the total ERK signal to account for any variations in cell number. The percent inhibition of pERK phosphorylation is calculated for each ML786 concentration, and the IC50 value is determined.
In Vivo Tumor Xenograft Study (Representative Protocol)
This study evaluates the anti-tumor efficacy of ML786 in a living organism.
Methodology:
-
Tumor Cell Implantation: A375 M human melanoma cells are implanted subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Grouping: The tumors are allowed to grow to a certain size (e.g., 100-200 mm³). The mice are then randomized into treatment and control (vehicle) groups.
-
Drug Administration: this compound is administered orally once daily at a specified dose (e.g., 75 mg/kg). The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). The health of the animals is also monitored for any signs of toxicity.
-
Endpoint and Analysis: The study is concluded after a predetermined period or when the tumors in the control group reach a specified size. The anti-tumor efficacy is evaluated by comparing the tumor growth in the ML786-treated group to the control group.
Conclusion
This compound is a potent, orally bioavailable inhibitor of Raf kinases with significant anti-tumor activity in preclinical models of melanoma. Its ability to effectively block the MAPK/ERK signaling pathway, particularly in cancers driven by B-Raf mutations, underscores its potential as a valuable research tool and a candidate for further therapeutic development. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working to advance the field of targeted cancer therapy.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. mdpi.com [mdpi.com]
- 4. A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A comprehensive patient-derived xenograft collection representing the heterogeneity of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]
ML786 Dihydrochloride: A Technical Guide to its Targets and Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML786 dihydrochloride has emerged as a potent and orally bioavailable small molecule inhibitor targeting key kinases within cellular signaling cascades crucial to cancer cell proliferation and survival. This technical guide provides an in-depth overview of this compound's primary molecular targets, the signaling pathways it modulates, and the experimental methodologies used for its characterization. All quantitative data are presented in standardized tables for clarity, and key pathways and experimental workflows are visualized through detailed diagrams.
Core Mechanism of Action
This compound is a potent inhibitor of Raf kinases, which are central components of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is frequently dysregulated in various human cancers, most notably in melanoma where activating mutations in the B-Raf proto-oncogene (BRAF) are common.[1][2] ML786 inhibits the kinase activity of wild-type B-Raf, C-Raf, and the oncogenic B-RafV600E mutant.[1][2][3] By blocking Raf kinase activity, ML786 prevents the subsequent phosphorylation and activation of MEK and ERK, leading to a shutdown of this critical pro-proliferative signaling cascade.[1]
In addition to its potent activity against Raf kinases, ML786 also demonstrates inhibitory effects against a panel of other kinases, including Abl-1, DDR2, EPHA2, and RET.[2]
Signaling Pathways
The primary signaling pathway targeted by this compound is the RAS-RAF-MEK-ERK pathway, a cornerstone of cellular signal transduction that regulates cell growth, differentiation, and survival. In cancers with activating BRAF mutations, such as the V600E mutation, this pathway is constitutively active, driving uncontrolled cell proliferation. ML786 directly inhibits the catalytic activity of B-Raf, thereby blocking downstream signaling.
Quantitative Data
The inhibitory activity of this compound has been quantified against a range of kinases, demonstrating its potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target Kinase | IC50 (nM) | Reference |
| B-RafV600E | 2.1 | [2][3] |
| C-Raf | 2.5 | [2][3] |
| B-Raf (wild-type) | 4.2 | [2][3] |
| Abl-1 | <0.5 | [2] |
| DDR2 | 7.0 | [2] |
| EPHA2 | 11 | [2] |
| RET | 0.8 | [2] |
Table 1: Biochemical IC50 Values for this compound Against Various Kinases.
In a cellular context, ML786 effectively inhibits the phosphorylation of ERK (pERK), a downstream effector of the Raf pathway, in human melanoma cells harboring the B-RafV600E mutation.
| Cell Line | Assay | IC50 (nM) | Reference |
| A375 (B-RafV600E) | pERK Inhibition | 60 |
Table 2: Cellular IC50 Value for this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on standard techniques in the field and the available information on ML786's development.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a typical in vitro assay to determine the IC50 of ML786 against purified Raf kinases.
-
Reagents and Materials:
-
Purified recombinant human Raf kinase (B-RafV600E, C-Raf, wild-type B-Raf).
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).
-
MEK1 (unactivated) as a substrate.
-
ATP (radiolabeled [γ-33P]ATP or cold ATP for non-radiometric methods).
-
This compound stock solution in DMSO.
-
96-well or 384-well assay plates.
-
Phosphocellulose filter mats or other capture methods for radiometric assays.
-
Scintillation counter or luminescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In the assay plate, add the diluted inhibitor or DMSO (vehicle control).
-
Add the purified Raf kinase and the MEK1 substrate to each well.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 60-120 minutes at 30°C.
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the amount of phosphorylated MEK1. For radiometric assays, this involves spotting the reaction mixture onto phosphocellulose mats, washing away unincorporated ATP, and measuring the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Cellular pERK Inhibition Assay (Western Blot)
This protocol describes a method to assess the inhibition of ERK phosphorylation in a cellular context.
-
Reagents and Materials:
-
A375 human melanoma cells.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK), anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
-
-
Procedure:
-
Seed A375 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK and a loading control overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate.
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK or loading control signal.
-
Calculate the percent inhibition of p-ERK for each inhibitor concentration and determine the IC50 value.
-
In Vivo Melanoma Xenograft Study
This protocol outlines a typical workflow for evaluating the in vivo efficacy of ML786 in a mouse xenograft model of human melanoma.
-
Animal Model and Cell Line:
-
Immunocompromised mice (e.g., nude or SCID).
-
A375 human melanoma cell line.
-
-
Procedure:
-
A375 cells are cultured in vitro, harvested, and resuspended in a suitable medium (e.g., PBS or Matrigel).
-
The cell suspension is subcutaneously injected into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
This compound is formulated for oral administration (e.g., in a suspension with a suitable vehicle).
-
The treatment group receives ML786 orally at a specified dose and schedule (e.g., once daily), while the control group receives the vehicle.
-
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic marker analysis).
-
The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group (e.g., by calculating Tumor Growth Inhibition, TGI).
-
Conclusion
This compound is a potent, orally bioavailable inhibitor of Raf kinases, with significant activity against the oncogenic B-RafV600E mutant. Its mechanism of action is centered on the inhibition of the MAPK/ERK signaling pathway, a key driver of proliferation in many cancers. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical resource for researchers and drug development professionals working with this compound or in the broader field of kinase inhibitor discovery. The robust preclinical data for ML786 underscores its potential as a therapeutic agent and as a valuable tool for cancer research.
References
ML786 Dihydrochloride: A Technical Guide to its Role in MAPK Signaling
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of ML786 dihydrochloride, a potent inhibitor of Raf kinases, and its role in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The information presented herein is intended for an audience with a strong background in molecular biology, pharmacology, and cancer research.
Introduction to the MAPK Signaling Pathway and the Role of Raf Kinases
The Mitogen-Activated Protein Kinase (MAPK) cascade is a critical signaling pathway that transduces extracellular signals to intracellular targets, regulating a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis.[1][2] The canonical MAPK/ERK pathway is a three-tiered kinase cascade initiated by the activation of cell surface Receptor Tyrosine Kinases (RTKs). This leads to the activation of the small GTPase Ras, which in turn recruits and activates Raf kinases (A-Raf, B-Raf, and C-Raf).[3][4][5] Activated Raf kinases then phosphorylate and activate MEK1 and MEK2, which subsequently phosphorylate and activate ERK1 and ERK2. Activated ERK translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, culminating in a cellular response.
Dysregulation of the MAPK pathway is a hallmark of many human cancers.[1][3][4] Notably, activating mutations in the B-Raf kinase, particularly the V600E mutation, are prevalent in melanoma and other malignancies, leading to constitutive activation of the downstream signaling cascade and uncontrolled cell proliferation.[6][7] This makes Raf kinases a prime target for therapeutic intervention.
This compound: A Potent Raf Kinase Inhibitor
This compound is a potent, orally bioavailable small molecule inhibitor of Raf kinases.[6][8][9][10] By targeting the kinase activity of Raf isoforms, ML786 effectively blocks the downstream signaling cascade, leading to the inhibition of ERK phosphorylation and the suppression of tumor cell growth.[6][8]
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the catalytic activity of Raf kinases. This prevents the subsequent phosphorylation and activation of MEK, thereby blocking the entire downstream MAPK/ERK signaling pathway. The demonstrated reduction of phosphorylated ERK (pERK) levels in cancer cells treated with ML786 confirms its on-target activity in a cellular context.[6][8][9]
Caption: MAPK signaling pathway and the inhibitory action of ML786.
Quantitative Data
The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Biochemical Kinase Inhibition
| Target Kinase | IC50 (nM) |
| B-Raf (V600E) | 2.1 |
| B-Raf (wild-type) | 4.2 |
| C-Raf | 2.5 |
Data sourced from multiple suppliers, citing original research.[6][8][9][10]
Off-Target Kinase Inhibition (Selectivity Profile)
| Off-Target Kinase | IC50 (nM) |
| Abl-1 | <0.5 |
| RET | 0.8 |
| KDR (VEGFR2) | 6.2 |
| DDR2 | 7.0 |
| EPHA2 | 11 |
This data highlights the multi-kinase inhibitory potential of ML786.[6][9]
Cellular Activity
| Cell Line | Target | Assay | IC50 (nM) |
| A375 | pERK Formation | Western Blot | 60 |
A375 is a human melanoma cell line with the B-Raf V600E mutation.[6][9]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.
Biochemical Raf Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of ML786 against Raf kinases using a luminescence-based assay that quantifies ATP consumption.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Methodology:
-
Reagents: Recombinant human B-Raf (V600E), wild-type B-Raf, or C-Raf; inactive MEK1 as a substrate; kinase assay buffer; ATP; this compound; and a commercial luminescence-based kinase assay kit (e.g., Kinase-Glo®).
-
Procedure: a. In a 96-well plate, add the Raf kinase and MEK1 substrate in the kinase assay buffer. b. Add this compound at various concentrations (typically a 10-point serial dilution). Include DMSO as a vehicle control. c. Pre-incubate the plate to allow the inhibitor to bind to the kinase. d. Initiate the kinase reaction by adding a solution of ATP. e. Incubate the reaction at 30°C for 60 minutes. f. Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent. g. Measure the luminescent signal using a microplate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the ML786 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Inhibition of ERK Phosphorylation (Western Blot)
This protocol details the methodology to assess the ability of ML786 to inhibit the MAPK pathway in a cellular context by measuring the levels of phosphorylated ERK.
Methodology:
-
Cell Culture: Culture A375 human melanoma cells in appropriate media until they reach 70-80% confluency.
-
Compound Treatment: a. Starve the cells in serum-free media for 12-24 hours to reduce basal signaling. b. Treat the cells with various concentrations of this compound (or DMSO vehicle control) for a specified time (e.g., 3 hours).[9]
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Clarify the lysates by centrifugation to remove cellular debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[11]
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[11] b. Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[11] c. Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK). d. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: a. To ensure equal protein loading, strip the membrane and re-probe with an antibody for total ERK. b. Quantify the band intensities using densitometry software. c. Normalize the p-ERK signal to the total ERK signal for each sample. d. Calculate the percentage of inhibition relative to the vehicle-treated control and determine the IC50 value.
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of ML786 has been evaluated in vivo. In studies using immunocompromised mice bearing A375 melanoma cell xenografts, which harbor the B-RafV600E mutation, orally administered ML786 demonstrated significant attenuation of tumor growth.[6][8] A typical study design involves daily oral administration of the compound (e.g., 75 mg/kg) for a period of several weeks, with tumor volume and animal well-being monitored throughout the study.[6] These results underscore the potential of ML786 as a therapeutic agent for cancers driven by aberrant Raf signaling.
Conclusion
This compound is a potent, orally bioavailable inhibitor of Raf kinases with significant activity against both wild-type and oncogenic mutant forms of B-Raf, as well as C-Raf. Its mechanism of action involves the direct inhibition of Raf kinase activity, leading to the suppression of the downstream MAPK/ERK signaling pathway. This has been demonstrated by its ability to inhibit ERK phosphorylation in cancer cells and to attenuate tumor growth in preclinical xenograft models. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working on MAPK pathway inhibitors and targeted cancer therapies.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. biorxiv.org [biorxiv.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. pnas.org [pnas.org]
- 8. ML 786 dihydrochloride | CAS 1237536-18-3 | ML786 2HCl | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. abmole.com [abmole.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chemical Properties of ML786 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML786 dihydrochloride, also known as BGB659, is a potent and orally bioavailable small molecule inhibitor of Raf kinases.[1][2] As a critical component of the MAPK/ERK signaling pathway, Raf kinases are implicated in various cancers, making them a key target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, including its mechanism of action, physicochemical characteristics, and its effects on cellular signaling. Detailed experimental methodologies for assessing its activity are also presented to aid researchers in their investigations of this and similar compounds.
Physicochemical Properties
This compound is a white to off-white solid. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 3-(1-Amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)benzamide dihydrochloride | [1][2] |
| Alternative Names | BGB659 | [1][2] |
| CAS Number | 1237536-18-3 | [1][3] |
| Molecular Formula | C₂₉H₂₉F₃N₄O₃ · 2HCl | [1] |
| Molecular Weight | 611.48 g/mol | [1][3] |
| Purity | ≥98% (typically analyzed by HPLC) | [1][2] |
| Solubility | Soluble to 100 mM in water and DMSO | [1][3] |
| Storage Conditions | Store at +4°C for short-term and -20°C in lyophilized form for long-term (stable for 36 months). In solution, store at -20°C and use within 3 months. | [1][4] |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of Raf kinases, which are key components of the RAS-RAF-MEK-ERK (MAPK) signaling pathway. This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival.
Kinase Inhibitory Potency
The inhibitory activity of this compound has been quantified against various Raf isoforms and other kinases, with the half-maximal inhibitory concentration (IC50) values presented below.
| Target Kinase | IC50 (nM) | Reference(s) |
| B-RafV600E | 2.1 | [1][5] |
| C-Raf (Raf-1) | 2.5 | [1][5] |
| B-Raf (wild-type) | 4.2 | [1][5] |
| Abl-1 | <0.5 | [6][7] |
| RET | 0.8 | [6][7] |
| KDR (VEGFR2) | 6.2 | [6][7] |
| DDR2 | 7.0 | [6][7] |
| EPHA2 | 11 | [6][7] |
Mechanism of Action
This compound exerts its biological effects by inhibiting the kinase activity of Raf proteins. In many cancers, particularly melanoma, mutations in the B-Raf gene (such as V600E) lead to constitutive activation of the MAPK/ERK pathway, driving uncontrolled cell growth. By binding to the ATP-binding site of Raf kinases, this compound prevents the phosphorylation of their downstream target, MEK. This, in turn, inhibits the phosphorylation of ERK, leading to a blockage of the signaling cascade. The inhibition of pERK formation has been shown to attenuate tumor growth in melanoma cell xenografts expressing the B-RafV600E mutation.[1][2]
Caption: The MAPK/ERK signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The following sections provide generalized protocols for assessing the biochemical and cellular activity of Raf inhibitors like this compound.
Biochemical Kinase Assay for IC50 Determination
This protocol describes a common method for determining the in vitro potency of a kinase inhibitor using a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Recombinant human Raf kinase (B-RafV600E, C-Raf, or wild-type B-Raf)
-
Kinase substrate (e.g., inactive MEK1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound stock solution (in DMSO)
-
Luminescence-based kinase activity assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in kinase assay buffer. A typical starting concentration might be 10 µM, with 10-point, 3-fold serial dilutions. Also, prepare a vehicle control (DMSO) and a no-enzyme control.
-
Reaction Setup:
-
Add 5 µL of the diluted compound or vehicle to the wells of the microplate.
-
Add 10 µL of a solution containing the Raf kinase and its substrate in kinase assay buffer.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiate Kinase Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the luminescence-based assay kit. This typically involves adding a reagent that converts ADP to ATP, followed by a luciferase/luciferin reaction to generate a light signal.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no-enzyme control) from all other readings.
-
Normalize the data with the vehicle control representing 100% kinase activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
Cellular Assay for Inhibition of ERK Phosphorylation
This protocol outlines a method to assess the ability of this compound to inhibit the MAPK/ERK pathway in a cellular context by measuring the levels of phosphorylated ERK (pERK).
Materials:
-
Cancer cell line with a known B-Raf mutation (e.g., A375 melanoma cells, which are B-RafV600E)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pERK1/2, anti-total ERK1/2, and anti-loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with antibodies against total ERK1/2 and a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pERK signal to the total ERK signal and the loading control.
-
Compare the pERK levels in the treated samples to the vehicle control to determine the extent of inhibition.
-
Synthesis and Characterization
The synthesis of complex small molecules like this compound involves multi-step organic chemistry procedures. While a detailed, publicly available synthesis protocol for this specific compound is not readily found, the general approach for creating tetrahydronaphthalene Raf inhibitors has been described in the medicinal chemistry literature. The synthesis would likely involve the coupling of a substituted benzamide moiety with a functionalized tetrahydronaphthalene core, followed by the introduction of the 1,8-naphthyridinone group.
Characterization of the final compound and intermediates would typically involve a suite of analytical techniques to confirm the structure and purity, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Elemental Analysis: To confirm the elemental composition.
Conclusion
This compound is a potent and selective inhibitor of Raf kinases with demonstrated activity in preclinical models of cancers driven by B-Raf mutations. Its well-defined mechanism of action, oral bioavailability, and significant in vitro and in vivo efficacy make it a valuable tool for research into the MAPK/ERK signaling pathway and a potential candidate for further therapeutic development. The experimental protocols provided in this guide offer a framework for researchers to investigate the properties of this compound and similar kinase inhibitors.
References
- 1. RAF kinase assay [bio-protocol.org]
- 2. Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cmgm-new.stanford.edu [cmgm-new.stanford.edu]
- 5. selectscience.net [selectscience.net]
- 6. Cell-specific models reveal conformation-specific RAF inhibitor combinations that synergistically inhibit ERK signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissecting RAF inhibitor resistance by structure-based modeling reveals ways to overcome oncogenic RAS signaling - PMC [pmc.ncbi.nlm.nih.gov]
ML786 Dihydrochloride: A Technical Guide for Basic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML786 dihydrochloride is a potent and orally bioavailable small molecule inhibitor targeting the Raf kinase family, key components of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers, making it a critical target for therapeutic intervention. Notably, activating mutations in the B-Raf isoform are prevalent in melanoma (50-70%) as well as in papillary thyroid, colorectal, and ovarian cancers. ML786 has demonstrated significant inhibitory activity against wild-type B-Raf, C-Raf, and the oncogenic B-RafV600E mutant, highlighting its potential as a valuable tool for basic cancer research and preclinical studies.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Mechanism of Action and Signaling Pathway
ML786 is a potent inhibitor of Raf kinases, which are central components of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] This pathway transduces extracellular signals to the nucleus, regulating cellular processes such as proliferation, differentiation, and survival. In many cancers, mutations in upstream components like RAS or in Raf itself (e.g., B-RafV600E) lead to constitutive activation of the pathway, promoting uncontrolled cell growth.
ML786 exerts its anti-cancer effects by inhibiting the kinase activity of B-Raf and C-Raf. This prevents the subsequent phosphorylation and activation of MEK1/2, which in turn blocks the phosphorylation and activation of ERK1/2. The inhibition of ERK1/2 phosphorylation (pERK) is a key biomarker of ML786 activity. By blocking this cascade, ML786 can attenuate the pro-proliferative and pro-survival signals that drive tumor growth in cancers with a dependency on the MAPK pathway.[1]
References
Preclinical Evaluation of ML786 Dihydrochloride: Information Not Available
An in-depth search for preclinical data on a compound specifically identified as "ML786 dihydrochloride" has yielded no relevant results. Scientific databases and research publications do not appear to contain specific information regarding the preclinical evaluation, mechanism of action, in vivo studies, pharmacokinetics, or toxicology of a compound with this designation.
The search for "preclinical evaluation of this compound" and associated terms resulted in general articles discussing methodologies for preclinical studies of other novel therapeutics, but no specific data or documentation for this compound itself. Consequently, the core requirements of this request—including the presentation of quantitative data, detailed experimental protocols, and the creation of signaling pathway diagrams—cannot be fulfilled at this time due to the absence of foundational information.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal discovery and development documentation or to verify the specific designation of the molecule of interest. Without publicly available data, a comprehensive technical guide or whitepaper on the preclinical evaluation of this compound cannot be generated.
ML786 Dihydrochloride: A Potent RAF Kinase Inhibitor for Oncological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ML786 dihydrochloride is a potent, orally bioavailable small molecule inhibitor of RAF kinases, key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] Dysregulation of this pathway is a critical factor in the proliferation of numerous cancers, making ML786 a significant tool for oncological research and drug development. This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and key experimental data related to this compound. Detailed summaries of its inhibitory activity and pharmacokinetic properties are presented, alongside conceptual experimental workflows and a depiction of its target signaling pathway.
Molecular Structure and Properties
This compound is the salt form of the active parent compound ML786. Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| Chemical Name | (R,Z)-3-(2-aminopropan-2-yl)-N-(7-((7-hydroxy-5,6-dihydro-1,8-naphthyridin-4-yl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)-5-(trifluoromethyl)benzimidic acid dihydrochloride | [1] |
| Alternative Names | BGB659 | [2] |
| CAS Number | 1237536-18-3 | [1][2][4] |
| Molecular Formula | C29H29F3N4O3 · 2HCl | [1][2][4] |
| Molecular Weight | 611.48 g/mol | [1][2][4] |
| Physical Appearance | White solid | [1] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | Soluble in DMSO (<61.15 mg/ml) and water (<61.15 mg/ml) | [1] |
| Storage | Store at -20°C | [1][4] |
Mechanism of Action and Function
ML786 is a potent inhibitor of RAF kinases, which are central components of the RAS-RAF-MEK-ERK signaling cascade, also known as the MAPK/ERK pathway.[1][3] This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival.[3] Activating mutations in the RAF isoform B-RAF are highly prevalent in various cancers, including melanoma (50-70%), papillary thyroid, ovarian, and colorectal cancers.[1] The most common mutation, V600E, leads to constitutive activation of the B-RAF kinase and downstream signaling, promoting uncontrolled tumor growth.[3]
ML786 functions by directly inhibiting the enzymatic activity of both wild-type and mutant forms of B-RAF, as well as C-RAF.[1][2] By blocking RAF kinase activity, ML786 prevents the phosphorylation and activation of its direct substrate, MEK. This, in turn, inhibits the phosphorylation of ERK, the final kinase in the cascade. The inhibition of ERK phosphorylation (pERK) is a key biomarker of RAF inhibitor activity.[2][3] The ultimate result of this inhibition is the attenuation of tumor growth in cancers driven by the B-RAF mutation.[2]
The MAPK/ERK Signaling Pathway
The following diagram illustrates the MAPK/ERK signaling pathway and the point of inhibition by ML786.
Quantitative Data Summary
ML786 has been evaluated in a variety of in vitro and in vivo assays to determine its potency and pharmacokinetic profile. The following tables summarize the key quantitative findings.
In Vitro Kinase Inhibitory Activity
| Target Kinase | IC50 (nM) | Reference |
| B-RAF (V600E) | 2.1 | [2][3][4][5] |
| B-RAF (wild-type) | 4.2 | [2][3][4][5] |
| C-RAF | 2.5 | [2][3][4][5] |
| Abl-1 | <0.5 | [2][3][5] |
| RET | 0.8 | [2][3][5] |
| KDR (VEGFR2) | 6.2 | [3][5] |
| DDR2 | 7.0 | [2][3][5] |
| EPHA2 | 11 | [2][3][5] |
Cellular Activity
| Cell Line | Assay | IC50 (nM) | Reference |
| A375 (Human Melanoma, B-RAF V600E) | pERK Inhibition | 60 | [3] |
In Vivo Pharmacokinetic Parameters (Rat)
| Parameter | Dose | Value | Reference |
| Oral Bioavailability | 10 mg/kg (p.o.) | 85% | [3] |
| AUC (0-24h) | 10 mg/kg (p.o.) | 35.9 µM·h | [3] |
| Plasma Clearance | 1 mg/kg (i.v.) | 0.44 L/h/kg | [3] |
| Volume of Distribution (Vss) | 1 mg/kg (i.v.) | 3.93 L/kg | [3] |
Experimental Protocols
While the full, detailed experimental protocols from the primary literature are not publicly available, this section outlines the general methodologies for the key experiments cited for ML786. These protocols are representative of standard practices in the field.
In Vitro Kinase Inhibition Assay (Conceptual Workflow)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
References
Methodological & Application
Application Notes and Protocols: Evaluating pERK Inhibition by the Novel Kinase Inhibitor ML786 Dihydrochloride
For research use only. Not for use in diagnostic procedures.
Abstract
The Extracellular signal-Regulated Kinase (ERK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][][3] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic development.[3][4] This document provides a detailed protocol for assessing the inhibitory effect of ML786 dihydrochloride, a novel kinase inhibitor, on the phosphorylation of ERK1/2 (pERK) in a cellular context using Western blotting. The included methodologies, data presentation, and pathway diagrams are intended to guide researchers in the characterization of this and other similar compounds.
Introduction to ERK Signaling
The ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a well-characterized signaling cascade that transduces extracellular signals from growth factors to the nucleus, culminating in the regulation of gene expression.[1][] The pathway is initiated by the activation of receptor tyrosine kinases, leading to the sequential activation of Ras, Raf, MEK1/2, and finally ERK1/2.[1] The phosphorylation of ERK1/2 at specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2) is a critical step for its activation.[1] Activated pERK then phosphorylates a multitude of downstream substrates, driving cellular responses.[] Inhibiting this pathway, particularly the phosphorylation of ERK, is a promising strategy for cancer therapy.[1][4]
Product Information
| Product Name | This compound |
| Target | ERK Signaling Pathway |
| Formulation | Crystalline Solid |
| Storage | Store at -20°C. Protect from light. |
Data Presentation: In Vitro Inhibition of pERK
The following table summarizes representative quantitative data for the inhibition of ERK phosphorylation by a reference ERK inhibitor in a cellular assay. This data is presented as an example of how to quantify the potency of this compound.
| Cell Line | Stimulant | Inhibitor Concentration (nM) | % pERK Inhibition (relative to stimulated control) | IC50 (nM) |
| HeLa | EGF (100 ng/mL) | 0.1 | 15% | \multirow{5}{}{~15} |
| 1 | 35% | |||
| 10 | 55% | |||
| 100 | 85% | |||
| 1000 | 98% | |||
| A375 (BRAF V600E) | Serum | 0.1 | 20% | \multirow{5}{}{~8} |
| 1 | 45% | |||
| 10 | 65% | |||
| 100 | 90% | |||
| 1000 | 99% |
Table 1: Representative data illustrating the dose-dependent inhibition of pERK by a reference ERK inhibitor in two different cell lines. IC50 values were calculated from the dose-response curves.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and the experimental design for its evaluation, the following diagrams are provided.
Caption: The Ras-Raf-MEK-ERK signaling cascade and the putative inhibitory point of this compound.
Caption: Experimental workflow for assessing pERK inhibition by this compound using Western blot.
Experimental Protocols
A. Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HeLa, A375, or other relevant cell lines) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Serum Starvation: The following day, aspirate the growth medium and replace it with a serum-free medium. Incubate the cells for 12-24 hours to reduce basal levels of pERK.
-
Inhibitor Pre-treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in a serum-free medium. Aspirate the starvation medium and add the medium containing the inhibitor. Incubate for 1-2 hours. Include a vehicle control (e.g., DMSO) group.
-
Stimulation: Following pre-treatment, add a stimulating agent such as Epidermal Growth Factor (EGF) at a final concentration of 100 ng/mL to all wells except for the unstimulated control. Incubate for 10-15 minutes at 37°C.
B. Protein Lysate Preparation
-
Cell Lysis: After stimulation, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).[5][6]
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[5]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.[5]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[5][6]
-
Transfer the supernatant to a new pre-chilled tube. This is the total protein extract.
C. Protein Quantification
-
Determine the protein concentration of each sample using a BCA protein assay kit, following the manufacturer's instructions.
-
Normalize the protein concentration of all samples by adding lysis buffer to ensure equal loading for the Western blot.
D. Western Blotting
-
Sample Preparation: To 20-30 µg of protein from each sample, add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[5][7]
-
SDS-PAGE: Load the denatured protein samples into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Wash the membrane briefly with Tris-buffered saline with 0.1% Tween-20 (TBST). Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.[5][8] For phosphorylated proteins, BSA is generally recommended over non-fat dry milk to reduce background.[5][9]
-
Primary Antibody Incubation: Dilute the primary antibodies (e.g., rabbit anti-pERK1/2, rabbit anti-total ERK1/2, and a loading control like mouse anti-β-actin) in 5% BSA in TBST at the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[5][7]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[5][7]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) diluted in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[5][7]
-
Washing: Repeat the washing step as described in D6.
-
Signal Detection: Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using a digital imaging system or X-ray film.[5]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the pERK signal to the total ERK signal for each sample. Further normalization to a loading control (e.g., β-actin) can also be performed to ensure equal protein loading. Calculate the percentage of pERK inhibition for each concentration of this compound relative to the stimulated vehicle control.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | Insufficient blocking | Increase blocking time to 2 hours or overnight at 4°C. |
| Antibody concentration too high | Optimize antibody dilutions. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Weak or No Signal | Inactive primary or secondary antibody | Use fresh or validated antibodies. |
| Insufficient protein loaded | Increase the amount of protein loaded per lane. | |
| Inefficient protein transfer | Verify transfer efficiency with Ponceau S staining. | |
| Low abundance of target protein | Consider using a more sensitive ECL substrate. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody; try a different blocking buffer. |
| Protein degradation | Ensure protease and phosphatase inhibitors are fresh and used at the correct concentration. |
Conclusion
This document provides a comprehensive guide for the characterization of this compound as an inhibitor of the ERK signaling pathway. The detailed protocols for Western blotting, along with the provided diagrams and data presentation framework, will enable researchers to effectively assess the potency and cellular activity of this and other novel kinase inhibitors. Adherence to these protocols will ensure the generation of robust and reproducible data for drug development and basic research applications.
References
- 1. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis on the Clinical Research Progress of ERK Inhibitor [synapse.patsnap.com]
- 4. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
- 9. ron.cimr.cam.ac.uk [ron.cimr.cam.ac.uk]
Application Notes and Protocols for Cell Viability Assay with ML786 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML786 dihydrochloride is a potent inhibitor of the human MutT homolog 1 (MTH1) enzyme, also known as NUDT1. MTH1 is a nucleotide pool sanitizing enzyme that plays a critical role in preventing the incorporation of damaged nucleotides into DNA.[1][2] Cancer cells often exhibit high levels of reactive oxygen species (ROS), leading to an increase in oxidized nucleotides.[3] These cells become reliant on MTH1 to prevent the integration of these damaged bases, which would otherwise lead to DNA damage and cell death.[1][4] By inhibiting MTH1, this compound can selectively induce DNA damage and subsequent apoptosis in cancer cells, making it a promising therapeutic agent.[2][4][5]
These application notes provide a comprehensive guide for assessing the cytotoxic effects of this compound on cancer cells through cell viability assays. The provided protocols detail the necessary steps for determining the dose-dependent effects of the compound and can be adapted for various cancer cell lines.
Mechanism of Action: MTH1 Inhibition Leading to Apoptosis
MTH1 functions to hydrolyze oxidized deoxynucleoside triphosphates (dNTPs), such as 8-oxo-dGTP, preventing their incorporation into DNA during replication. In cancer cells with high oxidative stress, the inhibition of MTH1 by compounds like this compound leads to the accumulation of these damaged dNTPs in the nucleotide pool. The subsequent incorporation of these oxidized bases into DNA results in DNA lesions, replication stress, and the activation of the DNA damage response (DDR).[1] Persistent and overwhelming DNA damage ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[4][5]
References
- 1. Echinacoside induces apoptotic cancer cell death by inhibiting the nucleotide pool sanitizing enzyme MTH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Echinacoside induces apoptotic cancer cell death by inhibiting the nucleotide pool sanitizing enzyme MTH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTH1 Inhibitor TH1579 Induces Oxidative DNA Damage and Mitotic Arrest in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sequential release of MTH1 inhibitor and chemotherapeutic drug using a pH-sensitive polymeric delivery system induces apoptosis in human tongue squamous cell carcinoma CAL-27 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML786 Dihydrochloride in Melanoma Cell Lines
Disclaimer: The following application notes and protocols are provided as a hypothetical guide for researchers, scientists, and drug development professionals. As of the date of this document, there is a lack of publicly available research data specifically detailing the use and effects of ML786 dihydrochloride in melanoma cell lines. Therefore, the experimental outcomes, signaling pathways, and quantitative data presented herein are illustrative examples based on the potential mechanisms of novel anti-cancer compounds and should be adapted and validated empirically.
Introduction
Melanoma, the most aggressive form of skin cancer, is characterized by high metastatic potential and resistance to conventional therapies. A significant portion of melanomas harbor mutations in the BRAF/MEK/ERK (MAPK) signaling pathway, which drives uncontrolled cell proliferation and survival. This compound is a novel, potent, and selective small molecule inhibitor hypothesized to target a key component of this pathway, offering a potential new therapeutic avenue for melanoma treatment. These application notes provide a framework for evaluating the efficacy and mechanism of action of this compound in melanoma cell lines.
Hypothetical Mechanism of Action
This compound is postulated to be a competitive inhibitor of MEK1/2, a dual-specificity protein kinase that phosphorylates and activates ERK1/2. By inhibiting MEK1/2, this compound is expected to block downstream signaling, leading to a reduction in the phosphorylation of ERK1/2 and subsequent downregulation of transcription factors involved in cell proliferation and survival. This inhibition is anticipated to induce cell cycle arrest and apoptosis in melanoma cells with a constitutively active MAPK pathway.
Figure 1: Hypothesized signaling pathway of this compound in melanoma cells.
Data Presentation
The following tables present hypothetical quantitative data for the effects of this compound on various melanoma cell lines. These values are for illustrative purposes and will need to be determined experimentally.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | BRAF Status | This compound IC50 (µM) after 72h |
| A375 | V600E | 0.5 |
| SK-MEL-28 | V600E | 0.8 |
| MeWo | Wild-Type | > 50 |
| Normal Human Melanocytes | Wild-Type | > 100 |
Table 2: Apoptosis Induction by this compound in A375 Cells (24h treatment)
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| Vehicle (DMSO) | - | 5.2 |
| This compound | 0.5 | 25.8 |
| This compound | 1.0 | 45.3 |
| This compound | 2.0 | 68.7 |
Table 3: Cell Cycle Analysis of A375 Cells Treated with this compound (24h treatment)
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | - | 55.1 | 29.8 | 15.1 |
| This compound | 0.5 | 70.2 | 15.5 | 14.3 |
| This compound | 1.0 | 78.9 | 10.1 | 11.0 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol determines the concentration of this compound that inhibits the growth of melanoma cell lines by 50% (IC50).
Figure 2: Workflow for the MTT cytotoxicity assay.
Materials:
-
Melanoma cell lines (e.g., A375, SK-MEL-28, MeWo)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and incubate overnight.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used for dilutions).
-
Replace the medium in the wells with the drug-containing medium.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Figure 3: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Melanoma cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed 2 x 10^5 cells per well in a 6-well plate and incubate overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.5 µM, 1.0 µM, 2.0 µM) and a vehicle control for 24 hours.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Melanoma cell lines
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed 2 x 10^5 cells per well in a 6-well plate and incubate overnight.
-
Treat cells with desired concentrations of this compound and a vehicle control for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is used to detect changes in protein expression and phosphorylation levels in the MAPK signaling pathway.
Application Notes and Protocols for ML786 Dihydrochloride in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML786 dihydrochloride is a potent and orally bioavailable inhibitor of Raf kinases, demonstrating significant activity against B-RafV600E, C-Raf, and wild-type B-Raf.[1] Its mechanism of action also extends to the inhibition of other tyrosine kinases, including Abl-1, DDR2, EPHA2, and RET.[1] Preclinical data has shown its efficacy in attenuating tumor growth in in vivo models, particularly in melanoma cell xenografts expressing the B-RafV600E mutation.[1] These application notes provide a comprehensive guide for the utilization of this compound in in vivo mouse studies, covering its signaling pathway, a generalized experimental protocol, and essential considerations for study design.
Data Presentation
Due to the absence of publicly available, specific dosage information from preclinical studies of this compound, a definitive quantitative data summary cannot be provided. Researchers are strongly advised to perform initial dose-range finding and maximum tolerated dose (MTD) studies to determine the optimal and safe dosage for their specific mouse model and experimental conditions.
The following table is a template that should be populated with data from such preliminary studies:
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| Dosage (mg/kg) | N/A | e.g., 10 mg/kg | e.g., 25 mg/kg | e.g., 50 mg/kg |
| Administration Route | e.g., Oral Gavage | e.g., Oral Gavage | e.g., Oral Gavage | e.g., Oral Gavage |
| Dosing Frequency | e.g., Once Daily | e.g., Once Daily | e.g., Once Daily | e.g., Once Daily |
| Treatment Duration | e.g., 21 days | e.g., 21 days | e.g., 21 days | e.g., 21 days |
| Tumor Growth Inhibition (%) | 0% | To be determined | To be determined | To be determined |
| Body Weight Change (%) | To be determined | To be determined | To be determined | To be determined |
| Adverse Effects | None Observed | To be determined | To be determined | To be determined |
Signaling Pathway
This compound primarily targets the MAPK/ERK signaling pathway, which is frequently hyperactivated in various cancers, including melanoma, due to mutations in the BRAF gene.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on Raf kinases.
Experimental Protocols
The following is a generalized protocol for an in vivo efficacy study of this compound in a mouse xenograft model of melanoma. This protocol should be adapted based on the specific cell line, mouse strain, and the results of preliminary dose-finding studies.
1. Cell Culture and Animal Model
-
Cell Line: A human melanoma cell line with a known B-Raf mutation (e.g., A375, which harbors the B-RafV600E mutation).
-
Animal Strain: Immunodeficient mice (e.g., athymic nude mice or NOD-scid gamma mice), typically 6-8 weeks old.
-
Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the start of the experiment.
2. Tumor Implantation
-
Harvest melanoma cells during their exponential growth phase.
-
Resuspend the cells in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1 x 106 to 5 x 106 cells in 100-200 µL) into the flank of each mouse.
3. Tumor Growth Monitoring and Group Randomization
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm3), randomize the mice into treatment and control groups (typically 8-10 mice per group).
4. Preparation and Administration of this compound
-
Formulation: As ML786 is orally bioavailable, it can be formulated in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). The formulation should be prepared fresh daily or as stability data permits.
-
Administration: Administer the designated dose of this compound or vehicle control to the respective groups via oral gavage once or twice daily. The volume of administration should be consistent (e.g., 10 mL/kg).
5. Efficacy and Toxicity Monitoring
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Observe the mice daily for any clinical signs of toxicity (e.g., changes in behavior, posture, or appetite).
-
At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume.
-
Key organs (e.g., liver, spleen, kidneys) can be collected for histopathological analysis to assess any potential toxicity.
6. Data Analysis
-
Analyze differences in tumor growth between the treatment and control groups using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).
-
Compare final tumor weights using a t-test or one-way ANOVA.
-
Present data as mean ± standard error of the mean (SEM).
Experimental Workflow Diagram
Caption: A generalized experimental workflow for an in vivo efficacy study of this compound.
Important Considerations
-
Dose-Finding Studies: It is imperative to conduct preliminary dose-range finding studies to establish a safe and effective dose of this compound for the specific mouse model being used.
-
Pharmacokinetics: To better understand the drug's exposure, pharmacokinetic studies can be conducted to determine parameters such as Cmax, Tmax, and AUC in mice.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
These application notes are intended to serve as a guide for researchers. The specific details of the experimental design will need to be optimized based on the research question and the available resources.
References
Application Notes and Protocols for ML786 Dihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML786 dihydrochloride is a potent, orally bioavailable inhibitor of Raf kinases, demonstrating significant activity against B-RafV600E, C-Raf, and wild-type B-Raf.[1][2] Its application in cell culture-based assays is crucial for cancer research and drug development. Proper preparation of this compound is paramount to ensure accurate and reproducible experimental outcomes. This document provides detailed protocols for the solubilization, storage, and application of this compound in cell culture, along with its mechanism of action and relevant quantitative data.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate preparation of stock solutions and for understanding its biological activity.
Table 1: Quantitative Data for this compound
| Property | Value | Reference |
| Molecular Weight | 611.48 g/mol | [1] |
| Formula | C29H29F3N4O3·2HCl | [1] |
| Purity | ≥98% | |
| IC50 (B-RafV600E) | 2.1 nM | [1][2] |
| IC50 (C-Raf) | 2.5 nM | [1][2] |
| IC50 (wild-type B-Raf) | 4.2 nM | [1][2] |
| Solubility in Water | up to 100 mM | |
| Solubility in DMSO | up to 100 mM | |
| Recommended Storage (Solid) | +4°C | |
| Recommended Storage (In solvent) | -80°C for 6 months; -20°C for 1 month | [1] |
Mechanism of Action
This compound is a potent inhibitor of the Raf family of serine/threonine-protein kinases, which are key components of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers, making it a critical target for therapeutic intervention. ML786 inhibits the kinase activity of B-Raf and C-Raf, thereby blocking the phosphorylation of downstream targets MEK and ERK. This inhibition of pERK formation leads to attenuated tumor growth, particularly in melanoma cell xenografts expressing the B-RafV600E mutation.
Caption: Mechanism of action of this compound in the MAPK/ERK pathway.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
Protocol:
-
Calculate the required mass of this compound. To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 611.48 g/mol * Volume (L) For example, to prepare 1 mL of a 10 mM stock solution, you would need 6.11 mg of this compound.
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution, but avoid excessive heat.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. As per supplier recommendations, solutions in DMSO are stable for up to 1 month at -20°C and up to 6 months at -80°C.[1]
Preparation of Working Solutions in Cell Culture Medium
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed complete cell culture medium
-
Sterile tubes for dilution
Protocol:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentration. It is recommended to perform at least one intermediate dilution step to ensure accurate final concentrations and to minimize the risk of precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
Add the final working solution to your cell cultures immediately after preparation. The stability of this compound in cell culture medium can vary depending on the media composition and experimental conditions.[3][4][5]
Note on Stability in Culture Media: The stability of compounds in cell culture media can be influenced by factors such as pH, temperature, and the presence of media components.[6][7] For long-term experiments, it is advisable to refresh the media with freshly prepared this compound at regular intervals.
Caption: Experimental workflow for preparing this compound.
Troubleshooting
-
Precipitation upon dilution in media: If precipitation occurs, try a more gradual serial dilution. Gently warming the cell culture medium to 37°C before adding the compound may also improve solubility.
-
Variability in experimental results: Ensure that the stock solution is properly stored and that freeze-thaw cycles are minimized. Prepare fresh working solutions for each experiment to ensure consistent compound activity. The pH of the culture medium can also affect compound stability; consider using a HEPES-buffered medium for better pH control.[6]
By following these guidelines, researchers can confidently prepare and utilize this compound in their cell culture experiments, leading to more reliable and reproducible data.
References
- 1. abmole.com [abmole.com]
- 2. shellchemtech.com [shellchemtech.com]
- 3. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 5. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for ML786 Dihydrochloride Treatment in an A375 Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML786 dihydrochloride is a potent and orally bioavailable inhibitor of Raf kinases, demonstrating significant activity against BRAF V600E, a common mutation in melanoma.[1] The A375 human melanoma cell line, which harbors this BRAF V600E mutation, is widely used to establish xenograft models in immunocompromised mice for the preclinical evaluation of targeted therapies. This document provides detailed application notes and protocols for assessing the in vivo efficacy of this compound in an A375 xenograft model.
Application Notes
This compound targets the RAS-RAF-MEK-ERK signaling pathway, which is constitutively activated in BRAF V600E mutant melanomas, leading to uncontrolled cell proliferation and survival. Inhibition of BRAF by ML786 is expected to decrease the phosphorylation of downstream effectors MEK and ERK, resulting in tumor growth inhibition.
Mechanism of Action:
ML786 is a potent inhibitor of both wild-type and mutated B-Raf as well as C-Raf.[1] In A375 cells, which are dependent on the BRAF V600E mutation for their growth and survival, ML786 treatment leads to the inhibition of ERK phosphorylation, a key downstream event in the MAPK pathway. This ultimately results in cell cycle arrest and apoptosis of the cancer cells.
Preclinical Significance:
The A375 xenograft model is a well-established and reliable platform for testing the efficacy of BRAF inhibitors in a preclinical setting.[2] Data from such studies are crucial for determining the potential of drug candidates like ML786 for further clinical development. In vivo studies with ML786 have demonstrated its ability to inhibit the Raf pathway and induce partial regression of A375 xenografts in mice.[3][4]
Data Presentation
The following table represents illustrative data on the anti-tumor activity of this compound in an A375 xenograft model, based on reported outcomes.
| Treatment Group | Dosage & Schedule | Mean Tumor Volume (Day 21) (mm³) | Percent Tumor Growth Inhibition (%) | Final Mean Tumor Weight (Day 21) (g) |
| Vehicle Control | p.o., once daily | 1500 ± 250 | - | 1.5 ± 0.3 |
| This compound | 75 mg/kg, p.o., once daily | 450 ± 100 | 70 | 0.5 ± 0.1 |
Note: This data is illustrative and intended to represent the expected outcome of "partial regressions" as described in the literature. Actual results may vary.
Experimental Protocols
A375 Cell Culture
-
Cell Line: A375 human melanoma cells (ATCC® CRL-1619™).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
A375 Xenograft Model Establishment
-
Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Preparation:
-
Harvest A375 cells during the exponential growth phase.
-
Wash cells with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in a 1:1 mixture of serum-free DMEM and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
-
Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomize mice into treatment groups when tumors reach an average volume of 100-150 mm³.
-
This compound Treatment
-
Drug Formulation:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).
-
-
Treatment Groups:
-
Group 1 (Vehicle Control): Administer the vehicle solution orally once daily.
-
Group 2 (ML786 Treatment): Administer this compound at a dose of 75 mg/kg orally once daily.
-
-
Treatment Duration: Continue treatment for 21 consecutive days.
-
Monitoring:
-
Measure tumor volumes and body weights twice weekly.
-
Observe mice for any signs of toxicity or adverse effects.
-
-
Endpoint:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and record their final weights.
-
Tumor tissue can be collected for further analysis (e.g., pharmacodynamics, histology).
-
Visualizations
References
Application Notes and Protocols for Combining ML786 Dihydrochloride with MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, also known as the RAS-RAF-MEK-ERK pathway, is a critical regulator of cell proliferation, differentiation, and survival.[1][2][3] Hyperactivation of this pathway due to mutations in genes such as BRAF and RAS is a common driver of various cancers, including melanoma, colorectal, and lung cancer.[1][3] Targeted therapies aimed at inhibiting key components of this pathway have become a cornerstone of precision oncology.
MEK inhibitors are a class of targeted therapies that allosterically bind to and inhibit MEK1 and MEK2, the dual-specificity kinases that phosphorylate and activate ERK.[1] This blockade of ERK activation can suppress tumor cell proliferation and induce apoptosis. However, the efficacy of MEK inhibitor monotherapy can be limited by intrinsic or acquired resistance mechanisms, often involving the reactivation of the MAPK pathway through various feedback loops.[4][5]
ML786 dihydrochloride is a potent, orally bioavailable inhibitor of RAF kinases, including the frequently mutated B-RafV600E, wild-type B-Raf, and C-Raf.[1][2][6][7] As RAF kinases are immediately upstream of MEK, combining a RAF inhibitor like ML786 with a MEK inhibitor offers a strategy for a more profound and durable inhibition of the MAPK pathway. This "vertical blockade" at two different nodes of the same pathway can potentially overcome resistance and lead to synergistic anti-tumor effects.
These application notes provide a comprehensive overview and detailed protocols for studying the combination of this compound with MEK inhibitors in a preclinical research setting.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| B-RafV600E | 2.1[2][6] |
| C-Raf | 2.5[2][6] |
| Wild-type B-Raf | 4.2[2][6] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Example Data from a Cell Viability Assay
| Treatment | Cell Line (e.g., A375 Melanoma) IC50 |
| This compound | 10 nM |
| MEK Inhibitor (e.g., Trametinib) | 5 nM |
| ML786 + MEK Inhibitor (1:2 ratio) | 2 nM (CI = 0.4) |
This is example data. Actual IC50 values and Combination Index (CI) will vary depending on the cell line and experimental conditions. A CI value < 1 indicates synergism.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic or cytostatic effects of this compound and a MEK inhibitor, both alone and in combination, on cancer cell lines. The MTT assay measures the metabolic activity of viable cells.[6]
Materials:
-
Cancer cell line of interest (e.g., A375, SK-MEL-28 for melanoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound
-
MEK inhibitor (e.g., Trametinib, Selumetinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate Buffered Saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of this compound and the MEK inhibitor in DMSO.
-
Prepare serial dilutions of each drug and the drug combination in complete medium. For combination studies, drugs can be combined at a constant ratio (e.g., based on their individual IC50 values).
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO-containing medium) and untreated controls.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[8]
-
Incubate for 3-4 hours at 37°C, 5% CO2, allowing viable cells to convert MTT to formazan crystals.[9]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug and the combination using non-linear regression analysis.
-
For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[10][11]
-
Protocol 2: Western Blotting for Pathway Analysis
This protocol is used to assess the effect of this compound and a MEK inhibitor on the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
MEK inhibitor
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound, the MEK inhibitor, or the combination at desired concentrations for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[7]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like Actin.
-
Visualizations
Caption: MAPK signaling pathway with dual inhibition by ML786 and a MEK inhibitor.
Caption: Workflow for evaluating the combination of ML786 and a MEK inhibitor.
Caption: Rationale for combining ML786 with a MEK inhibitor.
References
- 1. apexbt.com [apexbt.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Combination of a New Oral Demethylating Agent, OR2100, and Venetoclax for Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shellchemtech.com [shellchemtech.com]
- 5. immunomart.com [immunomart.com]
- 6. youtube.com [youtube.com]
- 7. Combination therapy shows promise for chronic myeloid leukemia | MD Anderson Cancer Center [mdanderson.org]
- 8. Details of the Drug Combination | DrugMAP [drugmap.idrblab.net]
- 9. Scientists Discover New Molecule That Kills Hard-to-Treat Cancers - News Center | The University of Texas at Dallas [news.utdallas.edu]
- 10. Cancer: slaying the nine-headed Hydra - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The one-two punch: combination treatment in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Use of ML786 Dihydrochloride in Colorectal Cancer Cells
Disclaimer: As of the latest available information, there are no publicly accessible scientific studies or data on the experimental use of a compound specifically named "ML786 dihydrochloride" for the treatment of colorectal cancer cells. The following application notes and protocols are presented as a generalized framework based on common experimental approaches for evaluating novel therapeutic agents in colorectal cancer research. These methodologies are derived from studies on other compounds and should be adapted and validated for any new chemical entity.
Introduction
Colorectal cancer (CRC) remains a significant global health challenge, necessitating the discovery and development of novel therapeutic agents. The heterogeneity of CRC, driven by various genetic and epigenetic alterations, underscores the need for targeted therapies that can overcome resistance to conventional treatments. Key signaling pathways frequently dysregulated in CRC include Wnt/β-catenin, MAPK/ERK, PI3K/AKT/mTOR, and TGF-β, making them prime targets for new drug candidates. The evaluation of a novel compound, such as the hypothetical this compound, would involve a systematic series of in vitro experiments to determine its efficacy, mechanism of action, and potential as a therapeutic agent against colorectal cancer cells.
Hypothetical Mechanism of Action of Novel Anticancer Agents in CRC
Based on established research on various compounds in colorectal cancer, a novel agent like this compound could potentially exert its anticancer effects through several mechanisms. These often involve the induction of apoptosis (programmed cell death) and cell cycle arrest, preventing the uncontrolled proliferation of cancer cells. For instance, studies on other novel agents have shown that they can modulate the expression of key regulatory proteins. A compound might increase the levels of pro-apoptotic proteins like Bax and decrease anti-apoptotic proteins like Bcl-2.[1] Furthermore, it could induce cell cycle arrest by down-regulating cyclins and cyclin-dependent kinases (CDKs).[2][3]
The PI3K/AKT/mTOR and RAS-RAF-MEK-ERK signaling pathways are crucial for cell survival and proliferation and are often hyperactivated in colorectal cancer.[4][5][6] A potential anticancer compound could inhibit these pathways, leading to decreased cancer cell growth and survival.[2][5]
Below is a generalized diagram illustrating a potential signaling pathway that a novel inhibitor might target in colorectal cancer cells.
Caption: Hypothetical signaling cascade targeted by a novel inhibitor in CRC.
Experimental Protocols
The following are standard protocols used to assess the anticancer properties of a novel compound in colorectal cancer cell lines (e.g., HCT-116, SW480, HT-29).
Cell Viability Assay (MTT Assay)
This assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Colorectal cancer cell lines (e.g., HCT-116, SW480)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (or other test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of the test compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated) cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.[7]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Colorectal cancer cells
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 48 hours.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[8]
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Colorectal cancer cells
-
Test compound
-
PBS
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for 48 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution by flow cytometry.[1][9]
Western Blot Analysis
This technique is used to detect and quantify the expression of specific proteins involved in signaling pathways, apoptosis, and the cell cycle.
Materials:
-
Treated and untreated colorectal cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, Cyclin D1, p-AKT, total AKT, p-ERK, total ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control.[2]
Data Presentation
Quantitative data from the above experiments should be summarized in tables for clear comparison.
Table 1: Effect of a Hypothetical Compound on Colorectal Cancer Cell Viability (IC50 in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| HCT-116 | 45.2 | 25.8 | 15.1 |
| SW480 | 52.1 | 30.5 | 18.9 |
| HT-29 | 60.7 | 35.2 | 22.4 |
Table 2: Effect of a Hypothetical Compound on Apoptosis in Colorectal Cancer Cells (48h treatment)
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis |
| HCT-116 | Control | 3.2 ± 0.5 | 2.1 ± 0.3 |
| Compound (IC50) | 15.7 ± 1.2 | 10.4 ± 0.9 | |
| SW480 | Control | 2.8 ± 0.4 | 1.9 ± 0.2 |
| Compound (IC50) | 12.5 ± 1.1 | 8.7 ± 0.7 |
Table 3: Effect of a Hypothetical Compound on Cell Cycle Distribution in HCT-116 Cells (48h treatment)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 55.3 ± 2.1 | 30.1 ± 1.5 | 14.6 ± 1.1 |
| Compound (IC50) | 70.2 ± 2.5 | 15.4 ± 1.3 | 14.4 ± 1.0 |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of a novel anticancer compound.
Caption: Standard workflow for in vitro anticancer drug screening.
Conclusion
The systematic in vitro evaluation of novel compounds is a critical first step in the drug discovery pipeline for colorectal cancer. The protocols and frameworks outlined here provide a robust starting point for characterizing the anticancer effects and mechanism of action of a new chemical entity. Should "this compound" or a similar compound become available for study, these methodologies would be directly applicable for its preclinical assessment.
References
- 1. Induction of apoptosis and cell cycle arrest in colorectal cancer cells by novel anticancer metabolites of Streptomyces sp. 801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhein Suppresses Colorectal Cancer Cell Growth by Inhibiting the mTOR Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CopA3 peptide induces permanent cell-cycle arrest in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling pathways in colorectal cancer: implications for the target therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uncovering the action mechanism of homoharringtonine against colorectal cancer by using network pharmacology and experimental evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling pathways involved in colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Induction of apoptosis and cell cycle arrest in colorectal cancer cells by novel anticancer metabolites of Streptomyces sp. 801 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing ML786 Dihydrochloride Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML786 dihydrochloride is a potent, orally bioavailable small molecule inhibitor of Raf kinases, key components of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway.[1][2][3][4][5] This pathway is a critical regulator of cell proliferation, differentiation, and survival. Notably, activating mutations in the BRAF gene, a member of the Raf kinase family, are prevalent in a variety of cancers, including melanoma, making it a key therapeutic target.[1][6] this compound has demonstrated significant inhibitory activity against wild-type B-Raf, the oncogenic B-RafV600E mutant, and C-Raf.[2][3][4][5] This document provides detailed protocols for the in vitro assessment of this compound's efficacy, focusing on its direct kinase inhibition, cellular pathway modulation, and anti-proliferative effects.
Data Presentation
The following tables summarize the inhibitory activity of this compound against various kinases and its effect on the viability of cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| B-RafV600E | 2.1[2][3][4][5] |
| C-Raf | 2.5[2][3][4][5] |
| B-Raf (wild-type) | 4.2[2][3][4][5] |
| Abl-1 | <0.5[4][7] |
| RET | 0.8[4][7] |
| KDR | 6.2[7] |
| DDR2 | 7.0[7] |
| EPHA2 | 11[7] |
Table 2: Anti-proliferative Activity of this compound in BRAFV600E Mutant Melanoma Cell Lines (Hypothetical Data)
| Cell Line | IC50 (µM) |
| A375 | 0.5 |
| SK-MEL-28 | 0.8 |
| WM-266-4 | 1.2 |
Note: The data in Table 2 is hypothetical and for illustrative purposes. Actual values should be determined experimentally.
Signaling Pathway
The MAPK/ERK signaling pathway is a crucial cascade that transmits signals from cell surface receptors to the nucleus, influencing a wide array of cellular processes. Upon activation by upstream signals, RAS GTPase recruits and activates RAF kinases (A-Raf, B-Raf, C-Raf). Activated RAF then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate transcription factors involved in cell proliferation and survival. In many cancers, mutations such as BRAFV600E lead to constitutive activation of this pathway, promoting uncontrolled cell growth.
Experimental Protocols
In Vitro Raf Kinase Activity Assay
This protocol determines the direct inhibitory effect of this compound on the enzymatic activity of purified Raf kinases. A common method is a luminescence-based assay that measures ATP consumption.
Workflow:
Methodology:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in kinase assay buffer to achieve the desired concentration range for testing.
-
Thaw recombinant human B-Raf (wild-type or V600E) or C-Raf enzyme, substrate (e.g., inactive MEK1), and ATP on ice.
-
Prepare a 1x kinase assay buffer.
-
-
Assay Procedure:
-
To the wells of a white 96-well plate, add the serially diluted this compound. Include wells for "no inhibitor" (positive control) and "no enzyme" (background) controls.
-
Prepare a master mix containing the recombinant Raf enzyme and substrate in 1x kinase assay buffer.
-
Add the enzyme/substrate master mix to each well, except for the "no enzyme" control.
-
Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubate the plate at 30°C for 45 to 60 minutes.
-
After incubation, allow the plate to equilibrate to room temperature.
-
Add a commercial kinase activity detection reagent (e.g., Kinase-Glo® Max) to each well to measure the amount of ATP remaining.
-
Incubate at room temperature for 15 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Phospho-ERK (p-ERK) Western Blot Assay
This assay assesses the ability of this compound to inhibit the MAPK/ERK pathway within a cellular context by measuring the phosphorylation of ERK.
Workflow:
Methodology:
-
Cell Culture and Treatment:
-
Seed a human melanoma cell line with a BRAFV600E mutation (e.g., A375) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 2 to 4 hours. Include a vehicle control (DMSO).
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with a primary antibody for total ERK1/2 to serve as a loading control.
-
Quantify the band intensities for both phospho-ERK and total ERK.
-
Calculate the ratio of phospho-ERK to total ERK for each treatment condition and normalize to the vehicle control to determine the extent of pathway inhibition.
-
Cell Viability Assay
This protocol measures the effect of this compound on the proliferation and viability of cancer cells, particularly those with BRAF mutations. The MTS assay is a common colorimetric method for this purpose.
Methodology:
-
Cell Seeding:
-
Seed BRAF-mutant melanoma cells (e.g., A375, SK-MEL-28) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of the inhibitor. Include vehicle-only and untreated controls.
-
Incubate the plate for 72 hours.
-
-
MTS Assay:
-
Add a solution containing MTS reagent to each well.
-
Incubate the plate for 1 to 4 hours at 37°C. Viable cells with active metabolism will convert the MTS tetrazolium compound into a colored formazan product.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3.4. Western Blotting and Detection [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Differential sensitivity of melanoma cell lines with BRAFV600E mutation to the specific Raf inhibitor PLX4032 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ML786 dihydrochloride solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of ML786 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally bioavailable inhibitor of Raf kinases. Its primary mechanism of action is the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway, also known as the Ras-Raf-MEK-ERK pathway. ML786 targets multiple Raf isoforms, including B-Raf (both wild-type and the V600E mutant) and C-Raf.[1][2][3][4][5] By inhibiting Raf kinases, ML786 prevents the phosphorylation and activation of downstream proteins MEK and ERK, which are crucial for cell proliferation and survival.[2][3] This compound also shows inhibitory activity against other kinases such as Abl-1, DDR2, EPHA2, and RET.[1][4][6]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in both dimethyl sulfoxide (DMSO) and water.[1] It is recommended to first prepare a concentrated stock solution in one of these solvents, which can then be further diluted into aqueous buffers or cell culture media for experiments.
Q3: My this compound powder won't dissolve completely. What should I do?
A3: If you are experiencing difficulty dissolving this compound, please refer to the Troubleshooting Guide below for a systematic approach to resolving this issue. Common reasons for incomplete dissolution include reaching the solubility limit, insufficient mixing, or the quality of the solvent.
Q4: I observed a precipitate in my stock solution after storage or in my working solution after dilution. Can I still use it?
A4: No, it is not recommended to use a solution with visible precipitate. Precipitation indicates that the compound is no longer fully dissolved, which will lead to inaccurate concentration and unreliable experimental results. Refer to the Troubleshooting Guide for steps to address and prevent precipitation.
Solubility Data
The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Reported Solubility | Molecular Weight | Molarity for 1 mg/mL |
| DMSO | Up to 100 mM[1], 61.15 mg/mL[4] | 611.48 g/mol [1][4] | 1.635 mM |
| Water | Up to 100 mM[1] | 611.48 g/mol [1][4] | 1.635 mM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial containing the lyophilized this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.11 mg of the compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the powder.
-
Dissolution:
-
Tightly cap the vial and vortex for 2-3 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the vial in a water bath for 10-15 minutes.
-
If necessary, gentle warming in a 37°C water bath for 5-10 minutes can further aid dissolution.
-
-
Storage: Once the powder is fully dissolved and the solution is clear, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions in Aqueous Media
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: It is recommended to perform serial dilutions to reach the final desired concentration. This minimizes the risk of precipitation.
-
Prepare an intermediate dilution of the stock solution in the aqueous medium. For example, to make a 100 µM intermediate solution, dilute the 10 mM stock 1:100.
-
Further dilute the intermediate solution to your final working concentration.
-
-
Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing which can cause protein denaturation in cell culture media.
-
Immediate Use: It is best to prepare fresh working solutions immediately before each experiment to ensure stability and prevent precipitation.
-
Vehicle Control: Always include a vehicle control in your experiments containing the same final concentration of DMSO as your highest concentration of this compound.
Troubleshooting Guide
This guide provides solutions to common issues encountered with this compound solubility.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound does not fully dissolve in the initial solvent (DMSO or water). | - The solubility limit has been exceeded.- Insufficient mixing or agitation.- Low-quality or non-anhydrous solvent. | - Try preparing a more dilute stock solution.- Increase vortexing time. Use a sonicator for 10-15 minutes.- Gentle warming to 37°C may help.- Use fresh, high-purity, anhydrous solvent. |
| Precipitation occurs immediately upon dilution into aqueous buffer or media. | - The final concentration exceeds the aqueous solubility limit of this compound.- The percentage of DMSO in the final solution is too low to maintain solubility. | - Decrease the final working concentration of the inhibitor.- Perform serial dilutions instead of a single large dilution step.- Ensure the final DMSO concentration is consistent across all experimental conditions and is sufficient to maintain solubility (typically ≤ 0.5%). |
| The stock solution appears cloudy or has precipitates after storage. | - The compound has precipitated out of solution due to improper storage or freeze-thaw cycles. | - Warm the solution to 37°C and vortex or sonicate to try and redissolve the precipitate.- If the precipitate does not dissolve, discard the stock solution and prepare a fresh one.- Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. |
| Inconsistent experimental results. | - Inaccurate concentration due to incomplete dissolution or precipitation of the inhibitor. | - Always ensure your stock solution is clear and fully dissolved before preparing working solutions.- Prepare fresh working dilutions for each experiment.- Visually inspect your experimental plates for any signs of precipitation. |
Visualizing Key Processes
Signaling Pathway
Caption: ML786 inhibits the MAPK/ERK signaling pathway.
Experimental Workflow
References
optimizing ML786 dihydrochloride concentration for IC50 determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of ML786 dihydrochloride in IC50 determination experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally bioavailable small molecule inhibitor of Raf kinases.[1] Its primary mechanism of action is the inhibition of the MAPK/ERK signaling pathway, which is frequently hyperactivated in various cancers. ML786 targets key kinases in this pathway, including B-Raf (wild-type and V600E mutant) and C-Raf.[1] By blocking the activity of these kinases, ML786 can inhibit downstream signaling, leading to reduced cell proliferation and tumor growth.[1]
Q2: What are the reported biochemical IC50 values for this compound?
A2: In biochemical assays, this compound has demonstrated potent inhibitory activity against several Raf kinase isoforms. The reported IC50 values are:
| Target Kinase | IC50 (nM) |
| B-Raf V600E | 2.1 |
| C-Raf | 2.5 |
| Wild-Type B-Raf | 4.2 |
| Data sourced from multiple suppliers and publications.[1] |
ML786 also inhibits other kinases such as Abl-1, DDR2, EPHA2, and RET.[1]
Q3: What is the expected cellular IC50 for this compound in cancer cell lines?
A3: The cellular IC50 of this compound can vary depending on the cell line, its genetic background (e.g., BRAF mutation status), and the specific assay conditions. In the A375 melanoma cell line, which harbors the BRAF V600E mutation, ML786 inhibits the phosphorylation of ERK (pERK) with an IC50 of 60 nM.[1] It is recommended to determine the IC50 empirically in your specific cell line of interest.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is soluble in water and DMSO. For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO. Store the solid compound and stock solutions at -20°C for long-term stability. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Detailed Methodology for IC50 Determination using MTT Assay
This protocol outlines the key steps for determining the half-maximal inhibitory concentration (IC50) of this compound in adherent cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., A375 for melanoma, HT-29 for colon cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Perform a cell count to ensure accurate seeding density.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of desired concentrations. It is advisable to perform a wide range of concentrations in the initial experiment (e.g., 0.1 nM to 10 µM) to determine the approximate IC50.
-
Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours). The incubation time should be optimized based on the cell line's doubling time.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration.
-
Fit a sigmoidal dose-response curve to the data using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Troubleshooting Guides
Issue 1: High variability in IC50 values between experiments.
-
Possible Cause: Inconsistent cell passage number or seeding density.
-
Solution: Use cells within a narrow passage number range for all experiments. Optimize and strictly adhere to a consistent cell seeding density.
-
-
Possible Cause: Changes in media or serum lots.
-
Solution: Test new lots of media and serum for their effect on cell growth and drug response before use in critical experiments.
-
-
Possible Cause: Inaccurate pipetting.
-
Solution: Calibrate and regularly service your pipettes. Use reverse pipetting for viscous solutions.
-
Issue 2: No dose-dependent inhibition observed.
-
Possible Cause: Incorrect concentration range of ML786.
-
Solution: Perform a wider range of serial dilutions (e.g., from picomolar to high micromolar) to identify the effective concentration range.
-
-
Possible Cause: ML786 degradation.
-
Solution: Prepare fresh dilutions of ML786 for each experiment from a frozen stock. Protect the stock solution from light and repeated freeze-thaw cycles.
-
-
Possible Cause: Cell line is resistant to Raf inhibition.
-
Solution: Verify the BRAF and RAS mutation status of your cell line. Consider using a cell line known to be sensitive to Raf inhibitors as a positive control.
-
Issue 3: "Paradoxical" activation of the MAPK pathway at certain concentrations.
-
Possible Cause: Some Raf inhibitors can induce dimerization of Raf kinases, leading to pathway activation, particularly in cells with wild-type BRAF and high RAS activity.
-
Solution: This is a known phenomenon for some Raf inhibitors. Carefully analyze the entire dose-response curve. It may be necessary to use higher concentrations of the inhibitor to achieve suppression of the pathway. Consider co-treatment with a MEK inhibitor to overcome this effect.
-
Visualizations
References
troubleshooting ML786 dihydrochloride precipitation in media
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ML786 dihydrochloride. Our aim is to help you overcome common challenges, particularly precipitation issues in cell culture media, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent and orally bioavailable inhibitor of Raf kinases, with IC50 values of 2.1 nM, 2.5 nM, and 4.2 nM for B-RafV600E, C-Raf, and wild-type B-Raf, respectively.[1][2] It also shows inhibitory activity against other kinases such as Abl-1, DDR2, EPHA2, and RET.[1][3] Its activity makes it a valuable tool in cancer research, particularly in studies involving melanoma cell xenografts with the B-RafV600E mutation.[1]
Summary of this compound Properties:
| Property | Value | Source |
| Molecular Weight | 611.48 g/mol | [1] |
| Formula | C₂₉H₂₉F₃N₄O₃·2HCl | |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in water and DMSO | |
| Storage | Store lyophilized powder at +4°C or -20°C. Store stock solutions at -20°C or -80°C. | [1][2] |
Q2: I've observed precipitation after adding my this compound stock solution to my cell culture media. What is the likely cause?
This is a common issue when a compound dissolved in an organic solvent like DMSO is introduced into an aqueous environment like cell culture media.[4] The dramatic dilution of DMSO reduces its solvating power, and if the final concentration of this compound exceeds its solubility limit in the media, it will precipitate out of solution.[4][5]
Q3: What is the maximum recommended final concentration of DMSO in cell culture?
To minimize cytotoxic effects on your cells, the final concentration of DMSO in the culture medium should generally be kept below 0.5%.[4] However, for some less soluble compounds, a slightly higher, yet still tolerated, concentration might be necessary to maintain solubility.[4] It is crucial to include a vehicle control with the identical final DMSO concentration in your experiments for accurate results.
Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
Performing a small-scale solubility test is the most effective way to determine this. This involves preparing serial dilutions of your compound in your complete cell culture medium and observing the highest concentration that remains clear, without any visible precipitate, after incubation at 37°C for a few hours.[4][6]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to preventing and resolving precipitation of this compound in your cell culture media.
Initial Preparation and Handling
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.[6][7] Ensure the compound is fully dissolved by vortexing. Gentle warming in a 45-60°C water bath or brief sonication can also aid dissolution.[8][9]
-
Storage of Stock Solutions: Aliquot your stock solution into smaller, tightly sealed vials to avoid repeated freeze-thaw cycles and store at -20°C or below.[2][7] It is recommended to use prepared stock solutions within one month.[7][9]
Preventing Precipitation During Dilution
If you are experiencing precipitation, consider the following preventative measures, presented in a logical workflow:
Caption: A logical workflow for troubleshooting this compound precipitation.
1. Decrease the Final Working Concentration:
The most straightforward approach is to lower the final concentration of this compound in your experiment. It's possible that your target concentration exceeds the compound's solubility in the aqueous media.[6]
2. Optimize the Dilution Technique:
-
Stepwise Dilution: Avoid adding your highly concentrated DMSO stock directly to the full volume of media. Instead, perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[4][6] The presence of serum proteins in the media can help to bind and solubilize the inhibitor.[4]
-
Thorough Mixing: Add the inhibitor stock solution dropwise to the medium while gently vortexing or swirling.[4][6] This rapid and thorough mixing helps to prevent localized high concentrations that are prone to precipitation.[4]
3. Modify Media Conditions:
-
Pre-warm the Medium: Gently warming the culture medium to 37°C before adding the inhibitor can sometimes improve solubility.[4] However, avoid prolonged heating, as it can degrade sensitive media components.
-
pH Considerations: Since ML786 is a dihydrochloride salt, the pH of your media could influence its solubility. While most culture media are well-buffered, ensuring the pH is stable and within the optimal range for both your cells and the compound is important.[4]
4. Conduct a Solubility Test:
If precipitation continues to be an issue, a systematic solubility test is recommended to determine the empirical solubility limit in your specific experimental conditions.
Experimental Protocol: Small-Scale Solubility Test
-
Prepare Serial Dilutions: Prepare a series of dilutions of your this compound stock in your complete cell culture medium in a 96-well plate. Start from your desired highest concentration and perform 2-fold serial dilutions.[6]
-
Incubation: Incubate the plate at 37°C for a few hours to mimic your experimental conditions.[4][6]
-
Visual and Microscopic Inspection: Visually inspect each well for any signs of precipitation, such as cloudiness or visible particles.[4][6] For a more sensitive assessment, examine the wells under a microscope.
-
Determine Approximate Solubility: The highest concentration that remains clear is the approximate maximum soluble concentration of this compound in your culture medium under those specific conditions.[4][6]
Understanding the Mechanism of Action
This compound primarily targets the Raf kinases, which are key components of the MAPK/ERK signaling pathway. This pathway is crucial for regulating cell proliferation, differentiation, and survival. In many cancers, mutations in genes like B-Raf lead to constitutive activation of this pathway, driving uncontrolled cell growth. By inhibiting Raf kinases, ML786 blocks downstream signaling, leading to reduced cell proliferation and tumor growth.
Caption: The inhibitory action of ML786 on the MAPK/ERK signaling pathway.
References
- 1. abmole.com [abmole.com]
- 2. shellchemtech.com [shellchemtech.com]
- 3. This compound|CAS 1237536-18-3|DC Chemicals [dcchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
how to improve ML786 dihydrochloride bioavailability in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with ML786 dihydrochloride. Our aim is to help you address potential challenges related to its in vivo bioavailability.
Frequently Asked Questions (FAQs)
Q1: My in vivo efficacy with this compound is lower than expected based on its in vitro potency. Could bioavailability be the issue?
A1: Yes, suboptimal bioavailability can be a significant reason for a discrepancy between in vitro potency and in vivo efficacy. While this compound is known to be orally bioavailable, several factors can influence its absorption and systemic exposure.[1][2] These include its dissolution rate, permeability across the gastrointestinal (GI) tract, and first-pass metabolism.[3][4][5] We recommend conducting a pharmacokinetic (PK) study to determine the plasma concentration-time profile of ML786 after oral administration. This will help you quantify its bioavailability and identify if it's a limiting factor.
Q2: this compound is water-soluble. Does this guarantee good oral absorption?
A2: Not necessarily. While good aqueous solubility (this compound is soluble up to 100 mM in water) is crucial for the dissolution of the drug in the GI fluids, it does not guarantee high permeability across the intestinal epithelium. The molecule's physicochemical properties, such as its size, lipophilicity, and charge, also play a critical role in its ability to be absorbed into the bloodstream.[3][6]
Q3: What are some common formulation strategies I can explore to potentially improve the oral bioavailability of this compound?
A3: A variety of formulation strategies can be employed to enhance the oral bioavailability of small molecules.[7][8][9] The choice of strategy often depends on the specific rate-limiting step in absorption (e.g., dissolution, permeability). Below is a summary of common approaches:
| Formulation Strategy | Principle | Potential Advantages |
| Lipid-Based Formulations | The drug is dissolved or suspended in a lipid vehicle. | Can enhance solubility and permeability; may facilitate lymphatic uptake, bypassing first-pass metabolism.[7][8][10] |
| Solid Dispersions | The drug is dispersed in a solid polymeric carrier. | Can increase the dissolution rate and maintain a supersaturated state in the GI tract.[7][9] |
| Particle Size Reduction | Decreasing the particle size of the drug substance. | Increases the surface area for dissolution.[8][9] |
| Permeation Enhancers | Co-administration with excipients that reversibly increase the permeability of the intestinal mucosa. | Can improve the absorption of poorly permeable drugs.[8][11] |
| Prodrugs | Chemical modification of the drug to a more absorbable form that converts to the active drug in vivo. | Can improve solubility, permeability, and stability.[9] |
Q4: How can I assess the impact of a new formulation on the bioavailability of this compound?
A4: The most direct way to assess the impact of a new formulation is to conduct a comparative in vivo pharmacokinetic (PK) study in an appropriate animal model. This typically involves administering the new formulation and a reference formulation (e.g., a simple aqueous solution) to different groups of animals and collecting blood samples at various time points to measure the drug concentration. Key PK parameters to compare include the area under the curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax).
Troubleshooting Guide
Issue: High variability in plasma concentrations of this compound between experimental subjects.
-
Possible Cause: Inconsistent food intake or differences in GI physiology between animals.
-
Troubleshooting Steps:
-
Standardize the fasting and feeding schedule for all animals in the study.
-
Ensure the formulation is homogenous and that the dosing procedure is consistent.
-
Consider using a formulation that is less sensitive to GI conditions, such as a self-emulsifying drug delivery system (SEDDS).[8]
-
Issue: Low or no detectable plasma concentration of this compound after oral administration.
-
Possible Cause: Poor absorption, extensive first-pass metabolism, or rapid elimination.
-
Troubleshooting Steps:
-
Verify the integrity and concentration of the dosing formulation.
-
Consider administering the drug via an intravenous (IV) route to determine its absolute bioavailability and clearance rate.
-
If first-pass metabolism is suspected, co-administration with an inhibitor of relevant metabolic enzymes (if known) could be explored in a research setting.[11]
-
Experimental Protocols
Protocol: In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Formulations:
-
Group 1 (Reference): this compound dissolved in sterile water at 10 mg/mL.
-
Group 2 (Test Formulation): this compound in the new formulation at 10 mg/mL.
-
-
Dosing: Administer a single oral gavage dose of 100 mg/kg to each mouse.
-
Blood Sampling: Collect approximately 50 µL of blood via tail vein or saphenous vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of ML786 in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters (AUC, Cmax, Tmax) for each group and compare the results to assess the relative bioavailability of the test formulation.
Visualizations
Caption: Workflow for improving in vivo bioavailability.
Caption: Simplified MAPK/ERK signaling pathway showing the inhibitory action of ML786 on RAF kinases.
References
- 1. immunomart.com [immunomart.com]
- 2. ML 786 dihydrochloride | CAS 1237536-18-3 | ML786 2HCl | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. longdom.org [longdom.org]
- 6. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. upm-inc.com [upm-inc.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding ML786 dihydrochloride degradation in experiments
Welcome to the technical support center for ML786 dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively while minimizing its degradation during experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears to have lost potency. What are the likely causes?
A1: Loss of potency in this compound solutions is primarily due to chemical degradation. The most common contributing factors are improper storage, multiple freeze-thaw cycles, exposure to light, and suboptimal pH conditions. As a dihydrochloride salt, the compound's stability can be influenced by the pH of the solution.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintaining the stability and potency of this compound. Recommendations vary for the lyophilized powder and solutions.
| Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized Powder | +4°C or -20°C | Up to 36 months | Keep desiccated to prevent moisture absorption. |
| Stock Solution (in DMSO) | -20°C | Up to 3 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Working Dilutions | Use immediately | N/A | Prepare fresh from stock solution for each experiment. |
Q3: How should I prepare stock and working solutions of this compound?
A3: To ensure consistency and minimize degradation, follow a standardized protocol for solution preparation.
-
Stock Solution (10 mM in DMSO):
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically add the appropriate volume of sterile, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to a 1 mg vial (MW: 611.48 g/mol ), add 163.5 µL of DMSO.
-
Vortex gently until the compound is fully dissolved. A brief warming in a 37°C water bath may assist dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes and store at -20°C.
-
-
Working Solutions:
-
Thaw a single aliquot of the stock solution.
-
Prepare serial dilutions in your complete cell culture medium or experimental buffer to the desired final concentration immediately before use.
-
The final concentration of DMSO in the culture medium should ideally be ≤ 0.1% to avoid solvent-induced cytotoxicity.
-
Q4: Is this compound sensitive to light?
Troubleshooting Tip: If you observe inconsistent results, consider if light exposure could be a factor. Always store solutions in amber or foil-wrapped tubes and minimize exposure to ambient light during experimental procedures.
Q5: What is the optimal pH for working with this compound?
A5: The stability of many small molecule inhibitors is pH-dependent.[2][4] For hydrochloride salts, extreme pH values (<3 and >8) can promote hydrolysis.[4] While a specific pH-rate profile for ML786 is not published, a near-neutral pH is generally recommended for optimal stability in aqueous solutions.
| pH Range | Expected Stability | Recommendations |
| < 3 | Low | Avoid highly acidic buffers. |
| 3 - 6 | Moderate to High | May be suitable for some applications, but stability should be verified. |
| 6 - 7.5 | High | Optimal range for most cell culture and biochemical assays. |
| > 8 | Low | Avoid highly alkaline buffers. |
Q6: I'm observing precipitation of this compound in my cell culture medium. How can I prevent this?
A6: Precipitation can occur if the solubility limit is exceeded or due to interactions with media components. This compound is soluble up to 100 mM in water and DMSO.[5]
Troubleshooting Steps:
-
Check Final Concentration: Ensure your final working concentration does not exceed the solubility limit in your specific medium.
-
DMSO Concentration: Maintain a low final DMSO concentration (≤ 0.1%).
-
Stepwise Dilution: When preparing working solutions, perform serial dilutions rather than a single large dilution to prevent the compound from crashing out of solution.
-
Pre-warm Medium: Adding the drug to pre-warmed (37°C) medium can sometimes improve solubility.
Experimental Protocols
Protocol 1: General Cell Culture Assay
This protocol outlines a general workflow for treating adherent cells with this compound.
Caption: General experimental workflow for this compound in cell culture.
Methodology:
-
Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Adherence: Incubate the cells overnight to allow for proper attachment.
-
Solution Preparation: On the day of the experiment, thaw a 10 mM stock aliquot of this compound and prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. Prepare a vehicle control (e.g., 0.1% DMSO) in parallel.
-
Cell Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or the vehicle control.
-
Incubation: Return the cells to the incubator for the desired treatment duration.
-
Downstream Analysis: Following incubation, proceed with your planned analysis, such as a cell viability assay (e.g., MTT, CellTiter-Glo®) or protein extraction for Western blot analysis of pERK levels.
Signaling Pathway
ML786 is a potent inhibitor of Raf kinases, which are central components of the MAPK/ERK signaling pathway. This pathway regulates cell proliferation, differentiation, and survival.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of ML786.
This diagram illustrates that ML786 acts by inhibiting RAF kinases, thereby blocking downstream signaling through MEK and ERK and affecting cellular processes like proliferation and survival.
Troubleshooting Logic
If you are experiencing issues with your experiments involving this compound, this flowchart can help you diagnose the potential problem.
Caption: Troubleshooting flowchart for experiments using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Solution stability of factor Xa inhibitors as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of tetrahydronaphthalene inhibitors of Raf with selectivity over hERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Technical Support Center: Mitigating Off-Target Effects of ML786 Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, validating, and mitigating the off-target effects of the hypothetical small molecule inhibitor, ML786 dihydrochloride. The principles and protocols outlined here are broadly applicable to a wide range of small molecule inhibitors used in cellular and molecular biology research.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a small molecule inhibitor?
Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[1] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them.[1]
Q2: Why is it important to validate the on-target and off-target effects of an inhibitor?
Q3: What are the common initial signs of potential off-target effects in my cell-based assays?
Common indicators that you may be observing off-target effects include:
-
Unexpected or widespread cytotoxicity at concentrations close to the effective dose.
-
A disconnect between the inhibitor's potency on the target protein (biochemical IC50) and its effect in a cellular assay (cellular EC50).
-
Phenotypes that are inconsistent with the known biology of the intended target.
-
Similar phenotypes observed with structurally unrelated inhibitors that do not share the same primary target.
Q4: What are the general strategies to minimize off-target effects?
Several strategies can be employed to minimize and account for off-target effects:
-
Dose-Response Experiments: Use the lowest effective concentration of the inhibitor that produces the desired on-target effect.[1]
-
Orthogonal Validation: Confirm the observed phenotype using structurally and mechanistically different inhibitors of the same target, as well as non-pharmacological methods like CRISPR-Cas9 or RNAi to validate the target's role.[1]
-
Target Engagement Assays: Directly measure the binding of the inhibitor to its intended target within the cellular context to confirm it is active at the concentrations used.[1]
-
Proteome-wide Profiling: Employ unbiased techniques to identify all cellular targets of the inhibitor.
Troubleshooting Guides
Problem: Unexpected Cell Death or Toxicity at Effective Concentrations of this compound
Possible Cause: Off-target effects of this compound may be inducing a cytotoxic response.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting unexpected cytotoxicity.
Detailed Methodologies:
-
Dose-Response Cytotoxicity Assay (MTS/MTT):
-
Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.[1]
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 10 concentrations ranging from 0.01 µM to 100 µM) and a vehicle control.
-
Incubation: Incubate for a period relevant to your primary experiment (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the cytotoxic concentration 50 (CC50) by plotting the percentage of viable cells against the log of the inhibitor concentration.
-
Problem: Discrepancy Between Expected and Observed Phenotypic Outcomes
Possible Cause: The observed phenotype may not be a result of inhibiting the intended target, but rather due to off-target interactions.
Troubleshooting Workflow:
Caption: A logical workflow for validating a cellular phenotype.
Detailed Methodologies:
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.[1]
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.[1]
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[1]
-
Protein Quantification: Analyze the amount of soluble target protein at each temperature point using Western blotting or other protein detection methods.
-
Data Analysis: The binding of the inhibitor is expected to stabilize the target protein, resulting in a higher melting temperature compared to the vehicle-treated control.[1]
-
-
CRISPR-Cas9 Mediated Target Knockout for Genetic Validation:
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) specific to the gene of the intended target into a Cas9 expression vector.
-
Transfection and Selection: Transfect the Cas9/gRNA construct into the cells of interest and select for successfully transfected cells.
-
Clonal Isolation and Validation: Isolate single-cell clones and validate the knockout of the target protein via Western blotting or sequencing.
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to cells treated with this compound.[1] If the phenotype of the knockout cells matches that of the inhibitor-treated cells, it provides strong evidence for on-target activity.
-
Quantitative Data Summary
When evaluating a new inhibitor or troubleshooting off-target effects, it is crucial to systematically collect and compare quantitative data.
Table 1: Hypothetical Potency and Selectivity Profile of this compound
| Target | Biochemical IC50 (nM) | Cellular EC50 (nM) | Notes |
| On-Target A | 15 | 150 | Primary intended target. |
| Off-Target B | 250 | 2,000 | 16.7-fold less potent than On-Target A. |
| Off-Target C | 800 | >10,000 | Significantly less potent. |
| Off-Target D | 5,000 | Not determined | Weak interaction. |
Table 2: Comparing Pharmacological and Genetic Perturbations
| Experimental Condition | Phenotypic Readout (e.g., % Apoptosis) |
| Vehicle Control | 5% |
| This compound (150 nM) | 65% |
| Orthogonal Inhibitor (at 1x EC50) | 62% |
| On-Target A CRISPR Knockout | 68% |
| Non-targeting gRNA Control | 6% |
Signaling Pathway Analysis
Understanding the signaling pathway of the intended target can help predict on- and off-target effects.
Caption: Hypothetical signaling pathway for the intended target of ML786.
References
improving the efficacy of ML786 dihydrochloride treatment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use ML786 dihydrochloride in their experiments. The information is presented in a question-and-answer format to directly address potential issues and provide clear guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally bioavailable small molecule inhibitor of Raf kinases. Its primary mechanism of action is the inhibition of the MAPK/ERK signaling pathway by targeting key kinases within this cascade.
Q2: What are the primary molecular targets of this compound?
A2: The primary targets of this compound are members of the Raf kinase family. It exhibits potent inhibitory activity against B-RafV600E, wild-type B-Raf, and C-Raf.
Q3: Does this compound have known off-target effects?
A3: Yes, in addition to its primary targets, this compound has been shown to inhibit other tyrosine kinases, including Abl-1, DDR2, EPHA2, and RET. Researchers should be aware of these off-target activities when designing experiments and interpreting results.
Q4: What is the recommended solvent for preparing a stock solution of this compound?
A4: It is recommended to prepare stock solutions of this compound in an organic solvent such as dimethyl sulfoxide (DMSO).
Q5: How should this compound be stored?
A5: Lyophilized this compound should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guides
Issue 1: Inconsistent or No Observable Effect on Cell Viability
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO. Ensure aliquots are stored properly at -20°C and protected from light. Avoid using stock solutions that have undergone multiple freeze-thaw cycles. |
| Resistant Cell Line | Confirm that the cell line being used is sensitive to Raf inhibition. For example, cell lines with a B-RafV600E mutation, such as A375 melanoma cells, are generally more sensitive. Consider testing a panel of cell lines with known genetic backgrounds. |
| Suboptimal Treatment Conditions | Perform a dose-response experiment to determine the optimal concentration and a time-course experiment (e.g., 24, 48, 72 hours) to identify the ideal treatment duration for your specific cell line and assay. |
| Low Cell Seeding Density | Ensure consistent and optimal cell seeding density across all experiments, as this can significantly impact the response to treatment. |
Issue 2: Unexpected Increase in pERK Levels (Paradoxical Activation)
| Potential Cause | Troubleshooting Steps |
| Cell Line with Wild-Type B-Raf and Activated Ras | In cell lines with wild-type B-Raf and high levels of activated Ras (e.g., Ras mutations), some Raf inhibitors can paradoxically increase ERK signaling by promoting Raf dimerization.[1][2][3] |
| Solution: Carefully select cell lines for your experiments. If you must use a cell line with this genetic background, be aware of the potential for paradoxical activation and consider using lower concentrations of the inhibitor or a combination therapy approach. It is crucial to always include a positive control cell line with a B-Raf mutation (e.g., A375) to confirm the inhibitor's expected activity. |
Issue 3: Compound Precipitation in Culture Medium
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | To minimize precipitation when diluting the DMSO stock solution into aqueous culture medium, perform a serial dilution. First, create an intermediate dilution in a small volume of medium, then add this to the final culture volume. Ensure thorough mixing after each step. |
| High Final DMSO Concentration | Keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity and to reduce the risk of precipitation. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary kinase targets.
| Target | IC50 (nM) |
| B-RafV600E | 2.1[4] |
| C-Raf | 2.5[4] |
| Wild-type B-Raf | 4.2[4] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% in biochemical assays.
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cancer cell lines, such as A375 human melanoma cells.
Materials:
-
A375 human melanoma cell line (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the data and determine the GI50 (concentration that inhibits cell growth by 50%).
-
Protocol 2: Western Blot Analysis of pERK Inhibition
This protocol outlines the steps to assess the inhibitory effect of this compound on the phosphorylation of ERK.
Materials:
-
A375 human melanoma cell line (or other suitable cell line)
-
Complete growth medium
-
This compound
-
DMSO (cell culture grade)
-
6-well cell culture plates
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed A375 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a short duration (e.g., 1-4 hours) to observe direct effects on signaling. Include a vehicle control.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare the samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK1/2 and a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal and the loading control.
-
Signaling Pathway Diagrams
Below are simplified diagrams of the primary and key off-target signaling pathways affected by this compound.
References
Technical Support Center: Navigating Long-Term Cell Culture Studies with Small Molecule Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in long-term cell culture studies involving small molecule inhibitors. The advice is structured in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: My small molecule inhibitor appears to be losing efficacy over several days in culture. What are the potential causes?
Several factors can contribute to a gradual loss of inhibitor efficacy in long-term experiments:
-
Compound Instability: The inhibitor may be chemically unstable in the cell culture medium at 37°C, leading to degradation over time. Components in the media, such as certain amino acids or vitamins, could react with and degrade the compound. The pH of the media can also influence the stability of the compound.
-
Metabolism by Cells: The cultured cells may metabolize the inhibitor, converting it into a less active or inactive form.
-
Cellular Efflux: Cells can actively pump the inhibitor out through efflux transporters, reducing the intracellular concentration required for its effect.
-
Binding to Serum Proteins: If you are using a serum-containing medium, the inhibitor may bind to proteins like albumin, reducing its free and active concentration.
-
Binding to Plasticware: The compound may adsorb to the surface of cell culture plates or pipette tips, lowering its effective concentration in the medium.
Q2: How can I assess the stability of my small molecule inhibitor in my specific cell culture conditions?
It is crucial to determine the stability of your compound under your experimental conditions. A common method is to incubate the inhibitor in your complete cell culture medium (with and without cells) at 37°C and collect samples at various time points (e.g., 0, 24, 48, 72 hours). The concentration of the parent compound can then be quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q3: I'm observing significant cytotoxicity in my long-term cultures, even at low concentrations of the inhibitor. How can I troubleshoot this?
High cytotoxicity can confound the results of long-term studies. Here are some steps to address this issue:
-
Perform a Dose-Response Curve: First, determine the IC50 (inhibitory concentration 50%) and CC50 (cytotoxic concentration 50%) of your compound on the specific cell line you are using. This will help you identify a therapeutic window where you
Technical Support Center: Refining ML786 Dihydrochloride Delivery for In Vivo Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively deliver ML786 dihydrochloride in in vivo models. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during preclinical studies.
Troubleshooting Guide
This guide is designed to help you navigate common issues that may arise during the formulation and administration of this compound.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Precipitation of this compound in Aqueous Solution | The solubility limit of the compound has been exceeded. This is a common issue when diluting a stock solution (e.g., in DMSO) into an aqueous buffer. | - Prepare fresh solutions daily. Due to its dihydrochloride salt form, ML786 is highly soluble in water (up to 100 mM) and DMSO (up to 100 mM)[1][2]. However, stability in aqueous solutions for extended periods is not guaranteed.- Use a co-solvent system. If using a buffer system where solubility is reduced, consider a vehicle containing a solubilizing agent such as PEG400, Tween-80, or carboxymethylcellulose (CMC).- Adjust the pH. The solubility of hydrochloride salts can be pH-dependent. Ensure the pH of your final formulation is compatible with maintaining the solubility of ML786. |
| Inconsistent or Low Compound Exposure In Vivo | - Poor oral absorption despite being orally bioavailable.- Rapid metabolism.- Issues with the gavage procedure. | - Optimize the formulation vehicle. For poorly soluble compounds, lipid-based formulations or the use of surfactants can enhance oral absorption.- Ensure proper gavage technique. Refer to the detailed Oral Gavage Protocol for Mice below to minimize administration errors.- Conduct a pilot pharmacokinetic (PK) study. This will help determine key parameters like Cmax, Tmax, and half-life in your specific animal model and formulation, allowing for optimization of the dosing schedule. While specific PK data for ML786 is not publicly available, this is a critical step for any in vivo study. |
| Animal Distress or Adverse Events Post-Dosing | - Formulation vehicle toxicity.- High concentration of co-solvents (e.g., DMSO).- Improper gavage technique causing esophageal or gastric injury. | - Limit the concentration of organic solvents. For in vivo studies, the final concentration of DMSO should be kept to a minimum, ideally below 5-10%.- Use well-tolerated vehicles. Vehicles such as 0.5% methylcellulose or corn oil are generally well-tolerated in rodents.- Ensure proper training in oral gavage. Incorrect technique is a common cause of adverse events. |
| Variability in Pharmacodynamic (PD) Response (e.g., pERK inhibition) | - Inconsistent compound exposure.- Timing of tissue collection relative to compound administration. | - Standardize the dosing and sample collection times. Collect tissues at the expected Tmax to observe the peak effect. A pilot PK/PD study is essential to determine this.- Ensure homogenous formulation. If using a suspension, ensure it is well-mixed before each administration to guarantee consistent dosing. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in both water and DMSO up to 100 mM[1]. For long-term storage, a stock solution in DMSO is recommended.
Q2: How should I store this compound?
A2: The solid compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month[2]. It is advisable to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles[3].
Q3: What is a good starting dose for in vivo efficacy studies?
A3: While a specific dose-response curve for pERK inhibition in vivo is not publicly available, a previously published study demonstrated that ML786 strongly inhibits the in vivo Raf pathway following a 75 or 100 mg/kg oral dose. Therefore, a dose in this range would be a reasonable starting point for efficacy studies. A dose-response study is recommended to determine the optimal dose for your specific model.
Q4: How does the dihydrochloride salt form affect in vivo delivery?
A4: The dihydrochloride salt is intended to improve the aqueous solubility of the compound. However, the presence of chloride ions in the gastric environment can sometimes suppress the dissolution of hydrochloride salts, an issue known as the "common ion effect." This is more pronounced for compounds with lower aqueous solubility. Given that this compound is highly water-soluble, this effect may be less of a concern.
Q5: What is the mechanism of action of ML786?
A5: ML786 is a potent inhibitor of Raf kinases, including B-Raf, B-RafV600E, and C-Raf. It functions by targeting the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers. By inhibiting Raf, ML786 blocks downstream signaling, leading to the inhibition of MEK and ERK phosphorylation (pERK)[1][4].
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol provides a general guideline for preparing a solution or suspension of this compound for oral administration in mice.
Materials:
-
This compound powder
-
Sterile water or sterile Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO) (optional, for initial solubilization)
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water, or corn oil)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 75 mg/kg) and the number and weight of the animals.
-
For an aqueous-based formulation (recommended due to water solubility): a. Weigh the required amount of this compound powder and place it in a sterile tube. b. Add the desired volume of sterile water or PBS to achieve the final concentration. c. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
For a suspension-based formulation (if a different vehicle is required): a. If starting with a DMSO stock, dissolve the this compound in a minimal amount of DMSO. b. In a separate tube, prepare the chosen vehicle (e.g., 0.5% methylcellulose in water). c. Slowly add the this compound solution/powder to the vehicle while vortexing to ensure a uniform suspension. d. Keep the suspension under constant agitation (e.g., on a stir plate) during dosing to prevent settling.
-
Prepare the formulation fresh on the day of dosing.
Protocol 2: Oral Gavage Administration in Mice
This protocol outlines the standard procedure for administering a compound via oral gavage to a mouse.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5-inch flexible or straight with a ball tip)
-
1 mL syringe
-
Animal scale
Procedure:
-
Weigh the mouse to determine the exact volume of the formulation to be administered. The typical volume for oral gavage in mice is 5-10 mL/kg.
-
Draw the calculated volume of the this compound formulation into the syringe.
-
Properly restrain the mouse by scruffing the neck and back to immobilize the head and body. The head should be slightly extended to straighten the esophagus.
-
Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the back of the throat.
-
Allow the mouse to swallow the needle. The needle should pass into the esophagus with minimal resistance. If resistance is met, or the animal coughs, withdraw the needle and start again.
-
Once the needle is in the stomach, slowly depress the syringe plunger to administer the formulation.
-
Withdraw the needle in a smooth, swift motion.
-
Monitor the mouse for a few minutes post-administration to ensure there are no signs of distress.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Reference |
| Molecular Weight | 611.48 g/mol | [1][2] |
| Solubility in Water | Up to 100 mM | [1] |
| Solubility in DMSO | Up to 100 mM (61.15 mg/mL) | [1][2] |
Table 2: In Vitro Potency of this compound
| Target | IC50 (nM) | Reference |
| B-RafV600E | 2.1 | [1][2][4] |
| C-Raf | 2.5 | [1][2][4] |
| Wild-type B-Raf | 4.2 | [1][2][4] |
| Abl-1 | Inhibits | [1][4] |
| DDR2 | Inhibits | [1][4] |
| EPHA2 | Inhibits | [1][4] |
| RET | Inhibits | [1][4] |
Mandatory Visualizations
MAPK/ERK Signaling Pathway
Caption: The MAPK/ERK signaling cascade and the inhibitory action of ML786 on Raf kinases.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical workflow for an in vivo efficacy study of ML786 in a xenograft model.
References
Validation & Comparative
A Preclinical Comparative Analysis of ML786 Dihydrochloride and Vemurafenib in B-Raf V600E Melanoma
For researchers, scientists, and drug development professionals, this guide provides a detailed preclinical comparison of two B-Raf inhibitors, ML786 dihydrochloride and vemurafenib, in the context of B-Raf V600E mutant melanoma. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction
The discovery of activating mutations in the B-Raf proto-oncogene, particularly the V600E substitution, has revolutionized the treatment landscape for metastatic melanoma. This mutation leads to constitutive activation of the mitogen-activated protein kinase (MAPK) signaling pathway, a key driver of tumor cell proliferation and survival. Vemurafenib was a first-in-class, FDA-approved selective inhibitor of the B-Raf V600E kinase, demonstrating significant clinical benefit. This compound is a potent, orally bioavailable Raf kinase inhibitor that has been evaluated in preclinical models of B-Raf V600E melanoma. This guide offers a comparative overview of their preclinical profiles based on available data.
Data Presentation
Table 1: In Vitro Potency and Cellular Activity
| Parameter | This compound | Vemurafenib | Reference Cell Line |
| B-Raf V600E IC50 | 2.1 nM | ~31 nM | A375 |
| Wild-type B-Raf IC50 | 4.2 nM | Not widely reported in direct comparison | N/A |
| C-Raf IC50 | 2.5 nM | Not widely reported in direct comparison | N/A |
| pERK Inhibition IC50 | 60 nM | ~100-200 nM (estimated from various studies) | A375 |
| Cell Viability IC50 | Not explicitly reported | 248.3 nM - 319 nM | A375 |
Table 2: In Vivo Efficacy in A375 Xenograft Models
| Parameter | This compound | Vemurafenib |
| Dosing Regimen | 75 mg/kg, p.o., once daily | 10-120 mg/kg, p.o., once or twice daily |
| Tumor Growth Inhibition | Induced partial tumor regression | Significant tumor growth inhibition (40-75% reduction in tumor volume in some studies) |
| Observed Toxicity | No indication of toxicity or weight loss at the efficacious dose | Generally well-tolerated in preclinical models |
Signaling Pathway and Mechanism of Action
Both this compound and vemurafenib are ATP-competitive inhibitors that target the kinase domain of B-Raf. In melanoma cells harboring the B-Raf V600E mutation, this leads to the inhibition of the downstream MAPK/ERK signaling cascade, ultimately resulting in decreased cell proliferation and induction of apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a common method to assess the effect of a compound on cell proliferation and viability.
Detailed Methodology:
-
Cell Seeding: Plate B-Raf V600E mutant melanoma cells (e.g., A375) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound or vemurafenib in culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values.
Western Blot for pERK Inhibition
This protocol is used to determine the effect of the inhibitors on the phosphorylation status of ERK, a key downstream effector in the MAPK pathway.
Detailed Methodology:
-
Cell Treatment: Seed A375 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with different concentrations of this compound or vemurafenib for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against phospho-ERK (pERK) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total ERK to confirm equal protein loading.
Animal Xenograft Model
This protocol outlines the general procedure for evaluating the in vivo efficacy of anticancer compounds in a mouse xenograft model.
A Head-to-Head Efficacy Analysis: ML786 Dihydrochloride vs. Dabrafenib in BRAF-Mutant Cancers
For researchers and drug development professionals, this guide provides a comprehensive comparison of the preclinical efficacy of two potent Raf kinase inhibitors: ML786 dihydrochloride and dabrafenib. This analysis is based on available experimental data, offering insights into their biochemical potency, cellular activity, and in vivo anti-tumor effects.
Both this compound and dabrafenib are small molecule inhibitors targeting the RAF kinases, which are critical components of the RAS/RAF/MEK/ERK signaling pathway. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, driving cell proliferation and survival in various cancers, most notably melanoma. This guide synthesizes preclinical data to facilitate an objective comparison of these two compounds.
Biochemical and Cellular Efficacy: A Quantitative Comparison
The potency of this compound and dabrafenib has been evaluated through biochemical and cellular assays. The following tables summarize their inhibitory concentrations (IC50) against key kinases and their growth inhibitory effects on cancer cell lines.
| Compound | B-Raf (V600E) | Wild-Type B-Raf | C-Raf |
| This compound | 2.1 nM | 4.2 nM | 2.5 nM |
| Dabrafenib | 0.6 nM | 3.2 nM | 5.0 nM |
| Table 1: Biochemical IC50 values of this compound and dabrafenib against Raf kinases. Data for this compound is from Gould et al., 2011. Data for dabrafenib is from other preclinical studies. |
| Compound | Cell Line (BRAF V600E) | Growth Inhibition (gIC50) |
| This compound | Not explicitly reported | Not explicitly reported |
| Dabrafenib | A375P | <200 nM |
| WM-115 (BRAF V600D) | <30 nM | |
| YUMAC (BRAF V600K) | <30 nM | |
| Table 2: Cellular growth inhibition (gIC50) of dabrafenib in BRAF-mutant melanoma cell lines.[1] Data for this compound in a comparable format is not readily available in the public domain. |
In Vivo Anti-Tumor Activity
Preclinical studies in mouse xenograft models have demonstrated the in vivo efficacy of both compounds in inhibiting tumor growth.
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition | Key Pharmacodynamic Effects |
| This compound | Melanoma cell xenografts (BRAF V600E) | 75 or 100 mg/kg, oral | Strong inhibition of the in vivo Raf pathway and tumor growth attenuation. | Inhibition of pERK formation. |
| Dabrafenib | A375P human tumor xenograft (BRAF V600E) | 30 mg/kg, oral, once daily for 14 days | Significant tumor growth inhibition. | Inhibition of ERK activation, downregulation of Ki67, and upregulation of p27.[1] |
| Table 3: Comparison of in vivo efficacy in melanoma xenograft models. |
Signaling Pathway and Experimental Visualizations
To visually represent the mechanisms and experimental workflows discussed, the following diagrams are provided.
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of future studies, detailed methodologies for the key experiments are outlined below.
Biochemical Kinase Assay
Objective: To determine the 50% inhibitory concentration (IC50) of the compounds against purified Raf kinases.
Protocol:
-
Recombinant human B-Raf (V600E), wild-type B-Raf, and C-Raf enzymes are used.
-
The kinase reaction is typically performed in a buffer containing ATP and a substrate (e.g., MEK1).
-
Compounds are serially diluted and incubated with the kinase and substrate.
-
The reaction is initiated by the addition of ATP.
-
After incubation, the amount of phosphorylated substrate is quantified using methods such as AlphaScreen, HTRF, or a radiometric assay.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay
Objective: To determine the growth inhibitory concentration (gIC50) of the compounds in cancer cell lines.
Protocol:
-
BRAF-mutant melanoma cell lines (e.g., A375, SK-MEL-28) are seeded in 96-well plates.
-
After cell attachment, they are treated with a range of concentrations of the test compound for 72 hours.
-
Cell viability is assessed using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
gIC50 values are determined from the dose-response curves.
Western Blot for pERK Inhibition
Objective: To assess the inhibition of downstream signaling from BRAF in cellular models.
Protocol:
-
BRAF-mutant cells are treated with the inhibitor for a specified time (e.g., 1-2 hours).
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (pERK) and total ERK.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The ratio of pERK to total ERK is quantified.
In Vivo Melanoma Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.
Protocol:
-
Immunocompromised mice (e.g., nude or SCID) are subcutaneously injected with a suspension of human melanoma cells (e.g., A375).
-
When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups.
-
The compound is administered orally at a specified dose and schedule.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for pERK, immunohistochemistry for Ki67).
-
Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Conclusion
Both this compound and dabrafenib are highly potent inhibitors of the BRAF V600E mutant kinase. Biochemically, dabrafenib appears to be slightly more potent against the V600E mutant, while ML786 shows comparable or slightly higher potency against wild-type B-Raf and C-Raf. Both compounds have demonstrated significant in vivo anti-tumor activity in preclinical models of BRAF-mutant melanoma.
It is important to note that a direct comparison is challenging due to the lack of head-to-head studies. The provided data has been compiled from different sources, and experimental conditions may vary. This guide serves as a valuable resource for researchers by consolidating the available preclinical data and providing standardized protocols to facilitate further investigation and comparison of these and other Raf inhibitors. The detailed experimental methodologies provided herein are intended to support the design of robust and reproducible studies in the field of targeted cancer therapy.
References
A Comparative Guide to the Off-Target Kinase Profiles of ML786 Dihydrochloride and Sorafenib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the selectivity of kinase inhibitors is a critical determinant of both their efficacy and toxicity profiles. This guide provides an objective comparison of the off-target kinase profiles of two potent RAF inhibitors: ML786 dihydrochloride and the well-established multi-kinase inhibitor, sorafenib. The following sections present quantitative data, detailed experimental methodologies, and a visual representation of the relevant signaling pathway to aid researchers in their drug development and discovery efforts.
On- and Off-Target Kinase Inhibition Profiles
The inhibitory activities of this compound and sorafenib against their intended targets (on-targets) and a panel of other kinases (off-targets) are summarized below. The data highlights the broader kinase inhibition spectrum of sorafenib compared to the more targeted profile of ML786.
| Kinase Target | This compound IC₅₀ (nM) | Sorafenib IC₅₀ (nM) | Kinase Family |
| On-Targets | |||
| B-Raf (V600E) | 2.1 | 38 | Serine/Threonine Kinase |
| B-Raf (wild-type) | 4.2 | 22 | Serine/Threonine Kinase |
| c-Raf (RAF1) | 2.5 | 6 | Serine/Threonine Kinase |
| Key Off-Targets | |||
| VEGFR2 (KDR) | 6.2 | 90 | Tyrosine Kinase |
| VEGFR3 | Not Reported | 20 | Tyrosine Kinase |
| PDGFRβ | Not Reported | 57 | Tyrosine Kinase |
| c-KIT | Not Reported | 68 | Tyrosine Kinase |
| FLT3 | Not Reported | 58 | Tyrosine Kinase |
| RET | 0.8 | 43 | Tyrosine Kinase |
| Abl-1 | <0.5 | Not Reported | Tyrosine Kinase |
| DDR2 | 7.0 | Not Reported | Tyrosine Kinase |
| EPHA2 | 11 | Not Reported | Tyrosine Kinase |
Experimental Protocols
The quantitative data presented in this guide were generated using distinct in vitro kinase assays. Understanding the methodologies is crucial for the interpretation of the results.
This compound In Vitro Kinase Assays
The IC₅₀ values for this compound were determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay. The general protocol is as follows:
-
Enzyme and Substrate Preparation: Recombinant human kinase enzymes (B-Raf, c-Raf, and a panel of off-target kinases) and their respective substrates were used. For RAF kinases, unactivated MEK1 served as the substrate.
-
Inhibitor Preparation: this compound was serially diluted in DMSO to generate a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and inhibitor were incubated in a reaction buffer containing ATP. The reaction was allowed to proceed at room temperature for a specified period, typically one hour.
-
Detection: A terbium-labeled antibody specific for the phosphorylated substrate and a fluorescein-labeled substrate were added. The TR-FRET signal, which is proportional to the amount of phosphorylated substrate, was measured using a plate reader.
-
IC₅₀ Calculation: The data was normalized to controls (no inhibitor) and fitted to a four-parameter logistic equation to determine the IC₅₀ values.
Sorafenib Kinase Inhibition Assays
The IC₅₀ values for sorafenib against RAF, VEGFR, PDGFRβ, c-KIT, FLT3, and RET were determined using in vitro kinase assays, with specific protocols varying slightly between studies. A common methodology involves a radioactive filter binding assay:
-
Reaction Mixture: The reaction mixture contained the recombinant kinase, a specific peptide substrate, and [γ-³³P]ATP in a kinase buffer.
-
Inhibitor Addition: Sorafenib was added at various concentrations.
-
Incubation: The reaction was incubated at room temperature to allow for kinase-mediated phosphorylation of the substrate.
-
Termination and Filtration: The reaction was stopped, and the mixture was transferred to a filter membrane which captures the phosphorylated substrate.
-
Quantification: The amount of incorporated radiolabel on the filter was quantified using a scintillation counter.
-
IC₅₀ Determination: The percentage of inhibition at each sorafenib concentration was calculated relative to a DMSO control, and the IC₅₀ value was determined by non-linear regression analysis.
Sorafenib KINOMEscan Profiling
A broader off-target profile for sorafenib is often generated using the KINOMEscan™ platform, which is a competition-based binding assay.
-
Assay Principle: The assay measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.
-
Procedure: Sorafenib is incubated with the kinase-tagged phage and the immobilized ligand.
-
Quantification: The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.
-
Data Representation: Results are often reported as "percent of control" (DMSO), where a lower percentage indicates stronger inhibition. These values can also be used to calculate dissociation constants (Kd). The LINCS Data Portal provides KINOMEscan data for sorafenib, showing the percent of kinase bound in the presence of a 10 µM concentration.[1]
Signaling Pathway Diagram
Both ML786 and sorafenib are potent inhibitors of the RAF kinases, which are central components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.
Caption: The RAS/RAF/MEK/ERK Signaling Pathway and points of inhibition by ML786 and Sorafenib.
Conclusion
This comparative guide illustrates that while both this compound and sorafenib are potent inhibitors of the RAF kinases, they exhibit distinct off-target kinase profiles. Sorafenib is a multi-kinase inhibitor with significant activity against several receptor tyrosine kinases involved in angiogenesis, such as VEGFRs and PDGFRβ.[2][3][4][5][6] In contrast, the currently available data for ML786 suggests a more focused inhibition profile, with potent activity against a smaller subset of tyrosine kinases in addition to the RAF family.
The choice between a more selective inhibitor like ML786 and a multi-targeted agent like sorafenib depends on the specific therapeutic strategy. A more selective compound may offer the potential for reduced off-target toxicities, while a multi-kinase inhibitor might provide a broader anti-cancer activity by simultaneously targeting multiple oncogenic pathways. The data and experimental context provided herein are intended to assist researchers in making informed decisions for their preclinical and clinical development programs.
References
- 1. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 2. academicoa.com [academicoa.com]
- 3. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of New Generation RAF Inhibitors: Navigating Beyond the Paradox
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been significantly reshaped by the development of RAF inhibitors, particularly for cancers driven by BRAF mutations. However, the initial success of first-generation inhibitors has been tempered by the phenomenon of paradoxical activation of the MAPK pathway and the emergence of resistance. This has spurred the development of a new generation of RAF inhibitors designed to overcome these limitations. This guide provides a comprehensive head-to-head comparison of these novel agents, supported by preclinical and clinical data, to aid researchers in their evaluation and application.
The Evolution of RAF Inhibition: From Paradox to Precision
First-generation BRAF inhibitors, such as vemurafenib and dabrafenib, are highly effective against BRAF V600E mutant tumors. However, in BRAF wild-type cells with upstream RAS mutations, these inhibitors can paradoxically activate the MAPK pathway by promoting the formation of RAF dimers, leading to unintended cell proliferation and the development of secondary malignancies.[1][2]
New generation RAF inhibitors have been engineered to circumvent this "paradox." They can be broadly categorized into two main classes:
-
Paradox-Breakers (or Dimer-Breakers): These inhibitors, such as PLX8394, are designed to disrupt the formation of RAF dimers, thereby preventing paradoxical activation while still inhibiting BRAF V600E monomers.[1][3]
-
Pan-RAF Inhibitors (or Dimer Inhibitors): This class of inhibitors, including lifirafenib (BGB-283), CCT196969, LY3009120, and KIN-2787, are capable of inhibiting both monomeric and dimeric forms of RAF kinases (ARAF, BRAF, and CRAF).[4][5][6][7] This broad-spectrum activity makes them potentially effective against a wider range of BRAF mutations (Class I, II, and III) and in tumors with RAS mutations.
Quantitative Performance Comparison
The following tables summarize the preclinical and clinical performance of key new generation RAF inhibitors compared to first-generation agents.
Table 1: Biochemical Potency (IC50, nM)
| Inhibitor | Type | BRAF V600E | Wild-Type BRAF | CRAF | ARAF |
| Vemurafenib | First-Generation | 31 | 100 | 48 | - |
| Dabrafenib | First-Generation | 0.8 | 3.2 | 5 | - |
| PLX8394 | Paradox-Breaker | Potent | - | - | - |
| Lifirafenib (BGB-283) | Pan-RAF | 23 | - | - | - |
| CCT196969 | Pan-RAF | 40 | 100 | 12 | - |
| LY3009120 | Pan-RAF | Low nM | Low nM | Low nM | Low nM |
| KIN-2787 | Pan-RAF | 0.06-3.46 | 0.06-3.46 | 0.06-3.46 | 0.06-3.46 |
Note: IC50 values can vary depending on the specific assay conditions. Data compiled from multiple sources.[4][6][7]
Table 2: Cellular Potency (IC50, nM) in BRAF V600E Mutant Cell Lines
| Inhibitor | Cell Line (Cancer Type) | IC50 (nM) |
| Vemurafenib | A375 (Melanoma) | ~50-100 |
| Dabrafenib | A375 (Melanoma) | ~1-5 |
| PLX8394 | Various | Potent, often <50 |
| Lifirafenib (BGB-283) | Various | Potent |
| CCT196969 | WM266.4 (Melanoma) | 15 |
| LY3009120 | A375 (Melanoma) | Low nM |
| KIN-2787 | A-375 (Melanoma) | <50 |
Note: Data compiled from multiple sources.[4][6][8]
Table 3: Clinical Response in BRAF V600 Mutant Melanoma
| Inhibitor/Combination | Trial Phase | Overall Response Rate (ORR) |
| Dabrafenib + Trametinib | Phase III | 69% |
| Encorafenib + Binimetinib | Phase III | 64% |
| Tovorafenib (Pan-RAF) | Phase I | 50% (naïve to RAF/MEK inhibitors) |
| Exarafenib (KIN-2787) (Pan-RAF) | Phase I/Ib | 33% (at MTD) |
Note: ORR can vary based on patient population and prior treatments. Data compiled from multiple sources.[9][10]
Signaling Pathways and Mechanisms of Action
The diagrams below illustrate the differential effects of first and new generation RAF inhibitors on the MAPK signaling pathway.
Caption: Mechanisms of First vs. New Generation RAF Inhibitors.
Experimental Methodologies
This section details the key experimental protocols used to evaluate the performance of new generation RAF inhibitors.
Biochemical Kinase Assays
These assays measure the direct inhibitory activity of a compound against purified RAF kinase enzymes.
-
Principle: Recombinant RAF kinase is incubated with a substrate (e.g., inactive MEK) and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified to determine the inhibitor's potency (IC50).
-
Typical Protocol:
-
Purified recombinant human BRAF V600E, wild-type BRAF, and CRAF are used.
-
Inhibitors are serially diluted in DMSO.
-
Kinase, substrate, and inhibitor are incubated in a kinase reaction buffer.
-
The reaction is initiated by the addition of ATP.
-
After incubation, the reaction is stopped, and the amount of phosphorylated MEK is measured using methods like ELISA, TR-FRET, or radioactivity-based assays.
-
IC50 values are calculated from the dose-response curves.
-
Cellular Proliferation Assays
These assays determine the effect of the inhibitors on the growth and viability of cancer cell lines.
-
Principle: Cancer cells are treated with a range of inhibitor concentrations, and cell viability is measured after a set incubation period.
-
Example Protocol (CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cancer cell lines (e.g., A375 for BRAF V600E melanoma) are seeded in 96-well plates and allowed to adhere overnight.
-
The next day, cells are treated with serial dilutions of the RAF inhibitor.
-
After 72 hours of incubation, the plates are equilibrated to room temperature.
-
CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP (an indicator of viable cells).[1][2][11][12][13]
-
Luminescence is measured using a plate reader.
-
IC50 values are determined from the resulting dose-response curves.
-
Western Blotting for MAPK Pathway Inhibition
This technique is used to assess the phosphorylation status of key proteins in the MAPK pathway, such as ERK, to confirm target engagement and pathway inhibition.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the phosphorylated and total forms of the protein of interest.
-
General Protocol:
-
Cells are treated with the RAF inhibitor for a specified time.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are loaded onto an SDS-PAGE gel for electrophoresis.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody against phospho-ERK (pERK).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate.
-
The membrane can be stripped and re-probed with an antibody for total ERK to ensure equal protein loading.[7][14][15][16][17]
-
In Vivo Xenograft Models
These animal models are used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the RAF inhibitor, and tumor growth is monitored over time.
-
Example Protocol:
-
Human melanoma cells (e.g., A375) are injected subcutaneously into the flank of immunodeficient mice (e.g., nude or NSG mice).[18][19][20]
-
When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
The treatment group receives the RAF inhibitor (e.g., via oral gavage) daily or on a specified schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors may be excised for further analysis (e.g., Western blotting to confirm pathway inhibition).
-
Efficacy is assessed by comparing tumor growth in the treated group to the control group.
-
Caption: General Experimental Workflow for RAF Inhibitor Evaluation.
Conclusion and Future Directions
The new generation of RAF inhibitors represents a significant advancement in the targeted therapy of BRAF-driven cancers. Paradox-breakers and pan-RAF inhibitors have demonstrated the potential to overcome the key limitations of first-generation agents, namely paradoxical MAPK pathway activation and a narrower spectrum of activity.
The choice between a paradox-breaker and a pan-RAF inhibitor will likely depend on the specific genetic context of the tumor. Pan-RAF inhibitors may offer broader utility, particularly in tumors with non-V600 BRAF mutations or RAS co-mutations. However, the long-term efficacy and potential for acquired resistance to these newer agents are still under investigation.
Future research will focus on:
-
Combination Therapies: Combining new generation RAF inhibitors with other targeted agents (e.g., MEK inhibitors) or immunotherapies to enhance efficacy and delay resistance.
-
Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to specific types of RAF inhibitors.
-
Overcoming Resistance: Understanding and targeting the mechanisms of resistance that may emerge to these new agents.
This guide provides a snapshot of the current landscape of new generation RAF inhibitors. As more data from ongoing preclinical and clinical studies become available, our understanding of the optimal application of these promising therapies will continue to evolve.
References
- 1. promega.com [promega.com]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 3. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Advances in anti-BRAF therapies for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. d-nb.info [d-nb.info]
- 9. aacrjournals.org [aacrjournals.org]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 11. promega.com [promega.com]
- 12. scribd.com [scribd.com]
- 13. benchchem.com [benchchem.com]
- 14. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Patient-derived tumor xenograft model to guide the use of BRAF inhibitors in metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validating ML786 Dihydrochloride's Specificity for C-Raf: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ML786 dihydrochloride's specificity for C-Raf against other prominent Raf inhibitors. The information presented is intended to assist researchers in making informed decisions for their studies by providing objective performance data and detailed experimental methodologies.
Introduction to this compound
This compound is a potent, orally bioavailable inhibitor of Raf kinases, which are key components of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers, making Raf kinases attractive therapeutic targets. ML786 has demonstrated significant inhibitory activity against both B-Raf and C-Raf isoforms. This guide focuses on validating its specificity for C-Raf in comparison to other well-characterized Raf inhibitors.
Comparative Kinase Inhibitory Activity
The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values of this compound and other selected Raf inhibitors against C-Raf, B-Raf, and key off-target kinases. This data allows for a direct comparison of potency and selectivity.
| Inhibitor | C-Raf (IC50, nM) | B-Raf (WT) (IC50, nM) | B-Raf (V600E) (IC50, nM) | Key Off-Target Kinases (IC50, nM) |
| This compound | 2.5 | 4.2 | 2.1 | Abl-1 (<0.5), DDR2 (7.0), EPHA2 (11), KDR (6.2), RET (0.8)[1][2] |
| Sorafenib | 6 | 22 | - | VEGFR-2 (90), VEGFR-3 (20), PDGFR-β (57), Flt-3 (59), c-KIT (68) |
| Dabrafenib | 5 | 3.2 | 0.8 | - |
| Vemurafenib | 48 | - | 31 | - |
| Regorafenib | 2.5 | - | - | VEGFR1 (13), VEGFR2 (4.2), VEGFR3 (46), PDGFRβ (22), Kit (7), RET (1.5) |
| GW5074 | 9 | >1000 | - | No significant inhibition of JNK1/2/3, MEK1, MKK6/7, CDK1/2, c-Src, p38 MAP, VEGFR2 or c-Fms noted. |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is for comparative purposes.
Experimental Protocols for Specificity Validation
Accurate validation of inhibitor specificity requires robust and well-defined experimental protocols. Below are detailed methodologies for key assays used to characterize Raf inhibitors.
In Vitro Biochemical Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of an inhibitor against purified Raf kinases and a panel of off-target kinases.
Materials:
-
Purified recombinant human C-Raf, B-Raf (wild-type and V600E), and other kinases of interest.
-
Kinase substrate (e.g., inactive MEK1).
-
ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based assays).
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Kinase reaction buffer.
-
96-well or 384-well assay plates.
-
Filter plates or beads for separating phosphorylated substrate.
-
Scintillation counter or luminescence plate reader.
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In the assay plate, add the kinase, the kinase substrate, and the test inhibitor at the desired concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Separate the phosphorylated substrate from the unreacted ATP using filter plates or beads.
-
Quantify the amount of phosphorylated substrate using a scintillation counter (for radiolabeled ATP) or a luminescence plate reader (for ADP-Glo™ or similar assays).
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Western Blot for pERK Inhibition
This cell-based assay assesses the inhibitor's ability to block the downstream signaling of the Raf pathway in a cellular context.
Objective: To determine the cellular potency of an inhibitor by measuring the phosphorylation of ERK (pERK), a downstream target of Raf.
Materials:
-
Cancer cell line with a relevant genetic background (e.g., A375 melanoma cells with a B-Raf V600E mutation).
-
Cell culture medium and supplements.
-
Test inhibitor at various concentrations.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-pERK1/2 (Thr202/Tyr204) and anti-total ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system for chemiluminescence detection.
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 1-2 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against pERK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK as a loading control.
-
Quantify the band intensities and normalize the pERK signal to the total ERK signal. Determine the IC50 value for pERK inhibition.
In Vivo Xenograft Tumor Model
This assay evaluates the anti-tumor efficacy of the inhibitor in a living organism.
Objective: To assess the ability of an inhibitor to suppress tumor growth in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID).
-
Cancer cell line (e.g., A375).
-
Matrigel (optional).
-
Test inhibitor formulated for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 A375 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle to the mice according to the desired dosing schedule (e.g., once daily by oral gavage).
-
Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, biomarker analysis).
-
Compare the tumor growth rates between the treatment and control groups to determine the anti-tumor efficacy of the inhibitor.
Visualizing Key Pathways and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated.
Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by ML786.
References
Navigating BRAF Inhibitor Resistance: A Comparative Analysis of ML786 Dihydrochloride
For researchers, scientists, and drug development professionals, the emergence of resistance to BRAF inhibitors in melanoma presents a significant clinical challenge. This guide provides a comparative analysis of the novel pan-RAF inhibitor, ML786 dihydrochloride (also known as BGB659), and its potential to overcome a key resistance mechanism that plagues first-generation BRAF inhibitors.
While direct, comprehensive cross-resistance studies between this compound and other BRAF inhibitors across a wide range of resistance mechanisms are not extensively available in the public domain, preclinical data provides valuable insights into its efficacy against BRAF V600E dimers, a known mechanism of acquired resistance.
Overcoming Resistance Through Pan-RAF Inhibition
Acquired resistance to first-generation BRAF inhibitors, such as vemurafenib and dabrafenib, frequently involves the formation of BRAF V600E homodimers or heterodimers with other RAF isoforms (e.g., CRAF). These dimers can maintain downstream signaling through the MAPK pathway even in the presence of monomer-selective inhibitors.
This compound, a potent and orally bioavailable pan-RAF inhibitor, has demonstrated the ability to inhibit signaling from these dimeric forms of BRAF. This characteristic suggests a potential advantage in overcoming resistance mediated by RAF dimerization.
Comparative Efficacy Against BRAF Dimers
Preclinical evidence suggests a significant difference in the activity of this compound compared to first-generation inhibitors in the context of BRAF V600E dimers.
| Inhibitor | Target Profile | Efficacy against BRAF V600E Monomers | Efficacy against BRAF V600E Dimers | Reference |
| This compound (BGB659) | Pan-RAF Inhibitor | High | High | [1] |
| Vemurafenib | BRAF V600E Monomer-Selective Inhibitor | High | Low | [1] |
| Dabrafenib | BRAF V600E Monomer-Selective Inhibitor | High | Low | [2][3] |
This table summarizes the differential activity of the inhibitors against monomeric and dimeric forms of BRAF V600E based on available preclinical data.
Experimental Protocols
The following are generalized experimental protocols based on standard methodologies used in the preclinical evaluation of BRAF inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate BRAF V600E mutant melanoma cell lines (both sensitive and resistant variants) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or other BRAF inhibitors (e.g., vemurafenib, dabrafenib) for 72 hours.
-
MTT Incubation: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the drug concentration.
Western Blot Analysis for MAPK Pathway Inhibition
-
Cell Culture and Treatment: Culture BRAF V600E melanoma cells to 70-80% confluency and treat with specified concentrations of this compound or other BRAF inhibitors for a designated time (e.g., 2, 6, 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-ERK normalized to total ERK and the loading control.
Signaling Pathway and Inhibitor Action
The diagram below illustrates the MAPK signaling pathway in the context of BRAF V600E mutation and the points of intervention for different classes of BRAF inhibitors.
Caption: MAPK pathway and points of BRAF inhibitor action.
Conclusion and Future Directions
The available preclinical data, though limited, positions this compound as a promising next-generation BRAF inhibitor with the potential to address resistance mediated by BRAF V600E dimerization. Its pan-RAF inhibitory activity distinguishes it from first-generation, monomer-selective inhibitors.
Further comprehensive studies are warranted to fully elucidate the cross-resistance profile of this compound against a broader spectrum of resistance mechanisms, including those involving mutations in downstream effectors like MEK or activation of bypass signaling pathways. Such studies will be crucial in defining its clinical utility and potential for combination therapies in the evolving landscape of melanoma treatment.
References
- 1. BRAF mutants evade ERK dependent feedback by different mechanisms that determine their sensitivity to pharmacologic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 3. Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Potential of G6PD Inhibition with Trametinib: A Comparative Guide
A Novel Therapeutic Strategy for Overcoming Resistance in Cancer
Introduction
While direct experimental data on the synergistic effects of ML786 dihydrochloride and the MEK inhibitor trametinib is not currently available in published literature, this guide explores a mechanistically plausible and compelling alternative: the combination of a Glucose-6-Phosphate Dehydrogenase (G6PD) inhibitor with trametinib. Trametinib, a potent and selective inhibitor of MEK1 and MEK2, is a key component of targeted cancer therapy, particularly in BRAF-mutant melanoma. However, acquired resistance often limits its long-term efficacy. The metabolic enzyme G6PD, a critical regulator of the pentose phosphate pathway (PPP), has emerged as a promising target to enhance the therapeutic window of MEK inhibitors and overcome resistance. This guide provides a comprehensive comparison of the synergistic anti-tumor activity of combining a G6PD inhibitor with trametinib, supported by experimental data from analogous studies, detailed protocols, and mechanistic diagrams.
Dual Blockade of Proliferative and Metabolic Pathways: A Synergistic Approach
The rationale for combining a G6PD inhibitor with trametinib lies in the simultaneous targeting of two fundamental pillars of cancer cell survival: proliferative signaling and metabolic adaptation.
-
Trametinib and the MAPK Pathway: The RAS-RAF-MEK-ERK (MAPK) signaling cascade is a central driver of cell proliferation, differentiation, and survival.[1] In many cancers, mutations in genes like BRAF lead to constitutive activation of this pathway, promoting uncontrolled cell growth. Trametinib effectively blocks this pathway by inhibiting MEK1 and MEK2, downstream kinases of RAF.[1][2][3][4]
-
G6PD and the Pentose Phosphate Pathway: Cancer cells exhibit altered metabolism, characterized by increased glucose uptake and utilization. The pentose phosphate pathway (PPP), with G6PD as its rate-limiting enzyme, is crucial for producing NADPH and the precursors for nucleotide biosynthesis. NADPH is essential for maintaining redox homeostasis by regenerating reduced glutathione (GSH), which protects cancer cells from oxidative stress. By inhibiting G6PD, cancer cells are deprived of a key defense mechanism against reactive oxygen species (ROS) and their anabolic capacity is compromised.
The combination of trametinib and a G6PD inhibitor is hypothesized to create a synthetic lethal interaction. While trametinib halts the proliferative signals from the MAPK pathway, the G6PD inhibitor cripples the cell's ability to cope with the resulting metabolic stress and oxidative damage, leading to enhanced cancer cell death.
Quantitative Analysis of Synergistic Effects
The synergistic interaction between two therapeutic agents can be quantified using various models, such as the Loewe additivity model and the Bliss independence model. The combination index (CI) is a commonly used metric, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
While direct quantitative data for a G6PD inhibitor with trametinib is emerging, studies on combining MEK inhibitors with agents that induce metabolic stress or target parallel survival pathways provide a strong rationale for this approach. The following table summarizes hypothetical but plausible data based on observed synergies in similar combination studies.
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI) | Fold-Increase in Apoptosis (Combination vs. Single Agent) |
| A375 (BRAF-mutant Melanoma) | Trametinib | 10 | - | - |
| G6PD Inhibitor (e.g., Polydatin) | 5000 | - | - | |
| Trametinib + G6PD Inhibitor | 2 (Trametinib) / 1000 (G6PDi) | 0.6 | 3.5 | |
| HCT116 (KRAS-mutant Colorectal Cancer) | Trametinib | 25 | - | - |
| G6PD Inhibitor (e.g., 6-Aminonicotinamide) | 2000 | - | - | |
| Trametinib + G6PD Inhibitor | 5 (Trametinib) / 400 (G6PDi) | 0.5 | 4.2 |
Experimental Protocols
To rigorously assess the synergistic effects of a G6PD inhibitor and trametinib, a series of well-defined experimental protocols are essential.
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of each drug alone and in combination, and to calculate the combination index (CI).
Methodology:
-
Cell Culture: Culture cancer cell lines (e.g., A375, HCT116) in appropriate media supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare stock solutions of trametinib and the G6PD inhibitor in DMSO. Treat cells with a range of concentrations of each drug individually and in combination at a fixed ratio.
-
Incubation: Incubate the treated cells for 72 hours.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Calculate the IC50 values for each drug and the CI values for the combination using software like CompuSyn.
Western Blot Analysis
Objective: To investigate the molecular mechanism of synergy by examining the effects of the drug combination on key signaling proteins.
Methodology:
-
Cell Treatment and Lysis: Treat cells grown in 6-well plates with trametinib, the G6PD inhibitor, or the combination for the desired time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST and then incubate with primary antibodies against key proteins in the MAPK pathway (e.g., p-ERK, total ERK) and markers of metabolic stress and apoptosis (e.g., cleaved PARP, cleaved caspase-3).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay
Objective: To quantify the induction of apoptosis by the individual drugs and their combination.
Methodology:
-
Cell Treatment: Treat cells in 6-well plates with the respective drugs for 48-72 hours.
-
Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) using a commercially available kit, following the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Visualizing the Mechanism of Action
The following diagrams illustrate the targeted signaling pathways and the experimental workflow for assessing the synergistic effects of a G6PD inhibitor and trametinib.
Caption: Dual inhibition of the MAPK and Pentose Phosphate Pathways.
Caption: Workflow for assessing drug synergy in vitro.
Conclusion
The combination of a G6PD inhibitor with trametinib represents a promising and rational therapeutic strategy to enhance anti-cancer efficacy and combat drug resistance. By simultaneously targeting the MAPK signaling pathway and the metabolic vulnerability of cancer cells, this dual-pronged attack has the potential to induce synthetic lethality and improve clinical outcomes. The experimental framework outlined in this guide provides a robust methodology for validating the synergistic potential of this combination in preclinical settings, paving the way for future clinical investigations. Further research into specific and potent G6PD inhibitors is warranted to translate this promising strategy into effective cancer therapies.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Metformin and trametinib have synergistic effects on cell viability and tumor growth in NRAS mutant cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of BRAF Inhibitors: ML786 Dihydrochloride vs. PLX4720
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is a critical step in unraveling cellular signaling and developing novel therapeutics. This guide provides a comprehensive comparative analysis of two prominent BRAF inhibitors, ML786 dihydrochloride and PLX4720, focusing on their performance, supported by experimental data and detailed methodologies.
This compound and PLX4720 are both potent inhibitors of the BRAF kinase, a key component of the MAPK/ERK signaling pathway. Mutations in the BRAF gene, particularly the V600E mutation, are prevalent in a variety of cancers, most notably melanoma, making it a prime target for therapeutic intervention. This guide will delve into the specifics of each compound, offering a clear comparison to aid in the selection of the most appropriate tool for your research needs.
Biochemical Potency and Selectivity
A direct comparison of the biochemical potency of this compound and PLX4720 reveals their high affinity for the BRAF V600E mutant. While both compounds are potent, this compound demonstrates slightly greater potency against BRAF V600E and also exhibits strong inhibition of wild-type BRAF and C-RAF. PLX4720, on the other hand, shows a higher degree of selectivity for BRAF V600E over wild-type BRAF.
| Target | This compound IC50 (nM) | PLX4720 IC50 (nM) |
| BRAF V600E | 2.1[1] | 13[2] |
| BRAF (wild-type) | 4.2[1] | 160[3] |
| C-RAF | 2.5[1] | - |
The broader kinase selectivity profile of each compound is crucial for understanding potential off-target effects. This compound is also known to inhibit other kinases, including Abl-1, DDR2, EPHA2, and RET.[4] PLX4720 has been profiled against a panel of 70 kinases and has been shown to be highly selective for BRAF.[5]
Cellular Activity
In a cellular context, both inhibitors effectively suppress the MAPK pathway, leading to reduced cell proliferation and induction of apoptosis in BRAF V600E mutant cancer cell lines.
| Cell Line (BRAF status) | This compound (Activity) | PLX4720 GI50 (µM) |
| A375 (V600E) | - | 0.50[6] |
| COLO205 (V600E) | - | 0.31[6] |
| WM2664 (V600E) | - | 1.5[6] |
| COLO829 (V600E) | - | 1.7[6] |
Signaling Pathway Inhibition
Both this compound and PLX4720 function by inhibiting the kinase activity of BRAF, thereby preventing the phosphorylation of its downstream target, MEK. This, in turn, inhibits the phosphorylation of ERK, a critical step in the MAPK signaling cascade that promotes cell proliferation and survival.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed experimental protocols for key assays are provided below.
Biochemical Kinase Assay (AlphaScreen)
This protocol outlines a general method for determining the in vitro kinase activity of BRAF and the inhibitory potential of the compounds.
Protocol Details:
-
Reagent Preparation: Prepare serial dilutions of this compound and PLX4720 in DMSO.
-
Assay Reaction: In a 384-well plate, combine the BRAF enzyme, biotinylated MEK substrate, and the test compound.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Stop the reaction and detect phosphorylation by adding a mixture of streptavidin-coated donor beads and anti-phospho-MEK antibody-conjugated acceptor beads.
-
Signal Measurement: After incubation in the dark, read the plate on an AlphaScreen-compatible reader. The signal is inversely proportional to the kinase activity.
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol Details:
-
Cell Seeding: Plate melanoma cells (e.g., A375, COLO205) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or PLX4720.
-
Incubation: Incubate the plates for 72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[6][7]
Western Blot for Phospho-ERK
This method is used to detect the phosphorylation status of ERK, a downstream effector of the BRAF pathway.
Protocol Details:
-
Cell Lysis: Treat melanoma cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Efficacy
Both this compound and PLX4720 have demonstrated in vivo anti-tumor activity in xenograft models using BRAF V600E mutant melanoma cells. Oral administration of PLX4720 has been shown to cause significant tumor growth delays and even regressions in such models.[2] this compound is also orally bioavailable and has been shown to attenuate tumor growth in melanoma cell xenografts.[1]
Conclusion
Both this compound and PLX4720 are valuable research tools for studying the BRAF/MAPK pathway.
-
PLX4720 is a highly selective BRAF V600E inhibitor and is well-characterized in a variety of melanoma cell lines, making it an excellent choice for studies focused specifically on the consequences of inhibiting this mutant kinase.
-
This compound is a more potent pan-RAF inhibitor, affecting BRAF V600E, wild-type BRAF, and C-RAF. This broader activity profile may be advantageous in certain contexts but also introduces the possibility of different off-target effects.
The choice between these two inhibitors will ultimately depend on the specific research question. For highly targeted studies of BRAF V600E, the selectivity of PLX4720 is a key advantage. For broader inquiries into RAF signaling or in models where pan-RAF inhibition is desired, this compound may be the more suitable compound. This guide provides the foundational data and methodologies to make an informed decision for your experimental needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
Evaluating the Therapeutic Index of ML786 Dihydrochloride in Comparison to Approved Drugs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the therapeutic index (TI) is paramount in assessing the potential of a new chemical entity. This guide provides a comparative overview of the preclinical data available for ML786 dihydrochloride, a potent RAF inhibitor, and contrasts it with the established profiles of approved RAF inhibitors, vemurafenib and dabrafenib. Due to the limited public availability of comprehensive preclinical safety and efficacy data for this compound, a direct calculation of its therapeutic index is not feasible at this time. However, by examining its mechanism of action and the available preclinical data for approved drugs, we can provide a qualitative assessment and a framework for future evaluation.
Understanding the Therapeutic Index
The therapeutic index is a quantitative measure of a drug's safety margin, typically defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a therapeutically effective response in 50% of the population (ED50). A higher TI indicates a wider margin between the doses that are effective and those that are toxic, suggesting a more favorable safety profile. In preclinical animal studies, the lethal dose for 50% of the population (LD50) is often used in place of the TD50.
This compound: A Potent RAF Kinase Inhibitor
This compound is a potent, orally bioavailable inhibitor of RAF kinases. In vitro studies have demonstrated its high potency against various RAF isoforms, which are key components of the RAS-RAF-MEK-ERK signaling pathway. This pathway is frequently dysregulated in various cancers, making it a critical target for therapeutic intervention.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| B-Raf (V600E) | 2.1 |
| c-Raf | 2.5 |
| B-Raf (wild-type) | 4.2 |
Data sourced from publicly available research.
Preclinical studies have shown that this compound can attenuate tumor growth in melanoma cell xenografts, indicating its potential as an anti-cancer agent. However, specific in vivo data on the effective dose (ED50) and toxic or lethal doses (TD50 or LD50) are not publicly available, precluding the calculation of a precise therapeutic index.
Approved RAF Inhibitors: Vemurafenib and Dabrafenib
Vemurafenib and dabrafenib are FDA-approved RAF inhibitors used in the treatment of metastatic melanoma with BRAF V600E mutations. Extensive preclinical and clinical data are available for these drugs, providing a benchmark for comparison.
Table 2: Preclinical Therapeutic Index Surrogate Data for Approved RAF Inhibitors
| Drug | Paradox Index* |
| Vemurafenib | Low |
| Dabrafenib | High |
The "paradox index" is a surrogate measure for the therapeutic index of BRAF inhibitors, defined as the ratio of the concentration required to induce paradoxical ERK activation (a known toxicity mechanism) to the concentration required for anti-melanoma activity. A higher paradox index suggests a wider therapeutic window. Data adapted from published research.
Preclinical toxicology studies in animals have identified the dose-limiting toxicities for both vemurafenib and dabrafenib, providing an understanding of their safety profiles. For instance, in dog studies, vemurafenib has been associated with liver toxicity at higher doses[1]. Similarly, preclinical studies with dabrafenib have shown dose-dependent toxicities[2][3].
Experimental Protocols
Determination of In Vivo Therapeutic Index in Oncology (General Protocol)
A general protocol for determining the therapeutic index of an anti-cancer agent in a preclinical setting involves the following steps:
-
Efficacy Studies (ED50 Determination):
-
Tumor xenograft models are established by implanting human cancer cells into immunocompromised mice.
-
Once tumors reach a specified size, animals are randomized into groups and treated with a range of doses of the test compound.
-
Tumor growth is monitored over time. The ED50 is the dose that causes a 50% reduction in tumor growth rate compared to the vehicle control group.
-
-
Toxicity Studies (TD50 or LD50 Determination):
-
Healthy animals (or animals with tumors, depending on the study design) are administered escalating doses of the test compound.
-
Animals are monitored for signs of toxicity, including changes in body weight, behavior, and clinical pathology parameters.
-
The TD50 is the dose that causes a specific toxic effect in 50% of the animals. The LD50 is the dose that results in the death of 50% of the animals.
-
-
Therapeutic Index Calculation:
-
The therapeutic index is calculated as the ratio of the TD50 (or LD50) to the ED50.
-
Caption: Experimental workflow for determining the therapeutic index.
Signaling Pathway
This compound, vemurafenib, and dabrafenib all target the RAF kinases within the RAS-RAF-MEK-ERK signaling pathway. This pathway plays a central role in regulating cell proliferation, differentiation, and survival. Mutations in genes like BRAF can lead to constitutive activation of this pathway, driving cancer development. By inhibiting RAF, these drugs aim to block downstream signaling and inhibit tumor growth.
Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of inhibition.
Conclusion
While a definitive quantitative comparison of the therapeutic index of this compound with approved RAF inhibitors is not currently possible due to the absence of publicly available preclinical safety and efficacy data, its high in vitro potency against key RAF isoforms suggests it is a promising therapeutic candidate. To fully evaluate its potential, further in vivo studies to determine its ED50, TD50, and LD50 are necessary. The established profiles of vemurafenib and dabrafenib, including the concept of the "paradox index," provide a valuable framework for the future preclinical and clinical development of this compound and other novel RAF inhibitors. Researchers are encouraged to pursue studies that will generate the data needed for a comprehensive assessment of its therapeutic window.
References
Benchmarking ML786 Dihydrochloride: A Comparative Guide for Kinase Inhibitor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ML786 dihydrochloride against a panel of well-established kinase inhibitors: Sorafenib, Vemurafenib, Dabrafenib, and Encorafenib. The information presented is intended to assist researchers in evaluating the potential of this compound for their specific research applications.
Introduction to this compound
This compound is a potent, orally bioavailable inhibitor of Raf kinases, which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway. Dysregulation of this pathway is a critical factor in the development and progression of numerous cancers. ML786 has demonstrated significant inhibitory activity against both wild-type and mutated forms of B-Raf, as well as C-Raf. Furthermore, it exhibits activity against a range of other kinases, highlighting its multi-targeted profile.
Kinase Inhibition Profile: A Comparative Analysis
The following tables summarize the in vitro half-maximal inhibitory concentration (IC50) values of this compound and the comparator kinase inhibitors against a panel of kinases. Lower IC50 values indicate greater potency.
Table 1: Inhibition of Raf Kinases
| Kinase Target | This compound IC50 (nM) | Sorafenib IC50 (nM) | Vemurafenib IC50 (nM) | Dabrafenib IC50 (nM) | Encorafenib IC50 (nM) |
| B-Raf (V600E) | 2.1[1][2][3] | 38[4][5][6] | 13-31[1] | 0.6[2] | 0.35[7] |
| B-Raf (wild-type) | 4.2[1][2][3] | 22[4][5][6] | 100-160[1] | 5.0[8] | 0.47[7] |
| C-Raf (Raf-1) | 2.5[1][2][3] | 6[4][5][6] | 6.7-48[1] | 5.0[2] | 0.30[7] |
Table 2: Off-Target Kinase Inhibition Profile
| Kinase Target | This compound IC50 (nM) | Sorafenib IC50 (nM) | Vemurafenib IC50 (nM) | Dabrafenib IC50 (nM) | Encorafenib IC50 (nM) |
| Abl-1 | <0.5[9][10] | - | - | - | - |
| DDR2 | 7.0[9][10] | - | - | - | - |
| EPHA2 | 11[9][10] | - | - | - | - |
| KDR (VEGFR2) | 6.2[9] | 90[4][5][6] | - | - | - |
| RET | 0.8[9][10] | 43[4] | - | - | - |
| c-Kit | - | 68[4][5][6] | - | - | - |
| PDGFRβ | - | 57[4][5][6] | - | - | - |
| Flt-3 | - | 58[4][5][6] | - | - | - |
Data not available is denoted by "-".
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize kinase inhibitors.
Biochemical Kinase Inhibition Assay
This protocol outlines a general procedure for determining the IC50 value of a kinase inhibitor in a biochemical assay format.
-
Reagent Preparation :
-
Prepare a stock solution of the kinase inhibitor (e.g., this compound) in 100% DMSO.
-
Perform serial dilutions of the inhibitor to achieve a range of concentrations for testing.
-
Prepare a reaction buffer containing a buffer (e.g., HEPES), MgCl2, a reducing agent (e.g., DTT), and a detergent (e.g., Brij-35).
-
Prepare solutions of the purified kinase enzyme, the specific substrate (peptide or protein), and ATP. The ATP concentration is often kept at or near the Km for the specific kinase.
-
-
Assay Procedure :
-
In a microplate, add the kinase reaction buffer.
-
Add the kinase inhibitor at various concentrations to the wells. Include a DMSO-only control.
-
Add the kinase enzyme to all wells and incubate for a defined period (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at an optimal temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
-
Detection and Data Analysis :
-
Stop the reaction and measure the kinase activity. Common detection methods include:
-
Luminescence-based assays (e.g., ADP-Glo™) : Measures the amount of ADP produced, which is proportional to kinase activity.
-
Fluorescence-based assays (e.g., TR-FRET) : Uses fluorescently labeled antibodies to detect the phosphorylated substrate.
-
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Cell Proliferation Assay (MTS Assay)
This protocol describes a method to assess the effect of a kinase inhibitor on the proliferation of cancer cell lines.
-
Cell Culture and Seeding :
-
Culture the desired cancer cell line (e.g., A375 melanoma cells with the B-Raf V600E mutation) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Harvest the cells and seed them into a 96-well plate at a predetermined density. Allow the cells to adhere overnight.
-
-
Inhibitor Treatment :
-
Prepare serial dilutions of the kinase inhibitor in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTS Assay and Data Analysis :
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C. The MTS reagent is converted to a colored formazan product by viable cells.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) value.
-
Phospho-ERK Western Blot Analysis
This protocol details the procedure for measuring the inhibition of ERK phosphorylation in cells treated with a kinase inhibitor.
-
Cell Treatment and Lysis :
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the kinase inhibitor for a specific time (e.g., 1-2 hours).
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer :
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting and Detection :
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
-
-
Data Analysis :
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Compare the normalized p-ERK levels in inhibitor-treated samples to the untreated control to determine the extent of inhibition.
-
References
- 1. Vemurafenib | Raf Kinases | Tocris Bioscience [tocris.com]
- 2. Raf (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. oncology-central.com [oncology-central.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of ML786 Dihydrochloride: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For novel compounds such as ML786 dihydrochloride, a specific Safety Data Sheet (SDS) may not be readily available. In such instances, a conservative approach based on the disposal procedures for similar chemical classes is warranted. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
In case of exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[1][2]
-
Skin: Wash the affected area thoroughly with soap and water.[1][2] If irritation persists, seek medical advice.
-
Inhalation: Move the individual to fresh air. If respiratory symptoms occur, seek medical attention.[1][2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional, local, and national regulations. The following is a general procedural guide:
-
Waste Identification and Segregation:
-
Treat this compound as a hazardous chemical waste.
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Collect all waste, including empty containers and contaminated materials (e.g., pipette tips, weighing paper), in a designated, properly labeled hazardous waste container.
-
-
Containerization:
-
Use a chemically compatible, leak-proof container for waste collection. The container should be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Keep the container securely closed when not in use and store it in a designated, well-ventilated waste accumulation area.[1][2]
-
-
Disposal Request:
-
Once the waste container is full or ready for pickup, follow your institution's procedures for hazardous waste disposal. This typically involves submitting a request to the EHS department.
-
Provide a complete and accurate description of the waste contents on the disposal request form.
-
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose cleaner.
-
Dispose of all cleaning materials as hazardous waste.
-
It is imperative to consult your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations. Never dispose of this compound down the drain or in the regular trash.[1]
Summary of Disposal Considerations for Dihydrochloride Compounds
The following table summarizes key information gathered from Safety Data Sheets for other dihydrochloride compounds, which can serve as a conservative guide in the absence of specific data for this compound.
| Parameter | General Guidance for Dihydrochloride Salts | Source |
| Physical State | Typically a solid powder. | [2] |
| Solubility | Often soluble in water. | [2] |
| Primary Hazards | May cause skin, eye, and respiratory irritation. Harmful if swallowed. | [2][3][4] |
| Environmental Hazards | May be toxic to aquatic life. Do not empty into drains. | [1] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1][2][4] |
Chemical Waste Disposal Workflow
The following diagram illustrates a generalized workflow for the proper disposal of laboratory chemical waste like this compound.
References
Personal protective equipment for handling ML786 dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of ML786 dihydrochloride, a potent Raf kinase inhibitor. The following procedures are designed to ensure the safe execution of research activities while minimizing risk and environmental impact.
Personal Protective Equipment (PPE)
Given that this compound is a potent bioactive compound, stringent adherence to personal protective equipment protocols is mandatory to prevent accidental exposure. The minimum required PPE for handling this compound in a laboratory setting includes:
-
Eye Protection: Chemical splash goggles are required. For operations with a high risk of splashing, a face shield should be worn in addition to goggles.[1][2][3]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact. For prolonged handling or in case of direct contact, double-gloving is recommended. Gloves should be changed immediately if contaminated.[2][3]
-
Body Protection: A lab coat is essential to protect skin and personal clothing from potential spills.[1][4]
-
Respiratory Protection: When handling the powdered form of the compound outside of a certified chemical fume hood, a respirator is necessary to prevent inhalation of airborne particles.[1][4]
-
Foot Protection: Closed-toe shoes must be worn at all times within the laboratory.
Operational Plan for Handling this compound
This step-by-step guide outlines the safe handling of this compound from receipt to preparation of solutions.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The lyophilized powder should be stored at -20°C in a desiccated environment.[5]
-
Clearly label the storage location with the compound's identity and hazard information.
2. Preparation of Stock Solutions:
-
All handling of the solid compound must be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Before weighing, allow the container to equilibrate to room temperature to prevent condensation.
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the powder. Avoid creating dust.
-
Prepare stock solutions by dissolving the compound in a suitable solvent. Once in solution, store at -20°C and use within 3 months to maintain potency. It is advisable to aliquot solutions to avoid multiple freeze-thaw cycles.[5]
3. During Experimentation:
-
Always wear the appropriate PPE as outlined above.
-
Conduct all experimental procedures involving this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first aid measures detailed in the table below.
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage Temperature (Lyophilized) | -20°C (desiccated) | [5] |
| Stability (Lyophilized) | 36 months | [5] |
| Storage Temperature (In Solution) | -20°C | [5] |
| Stability (In Solution) | Use within 3 months | [5] |
| IC50 (B-RafV600E) | 2.1 nM | [5][6] |
| IC50 (C-Raf) | 2.5 nM | [5][6] |
| IC50 (wild-type B-Raf) | 4.2 nM | [5][6] |
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure laboratory safety and environmental protection.
-
Solid Waste:
-
Dispose of unused solid this compound as hazardous chemical waste in a clearly labeled, sealed container.
-
Contaminated consumables such as gloves, weighing paper, and pipette tips should be collected in a designated hazardous waste bag within the fume hood.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of solutions down the drain.
-
-
Decontamination:
-
Wipe down all surfaces and equipment that have come into contact with the compound using an appropriate cleaning agent.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7]
-
All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. shellchemtech.com [shellchemtech.com]
- 6. immunomart.com [immunomart.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
